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  • Product: 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride
  • CAS: 2094590-67-5

Core Science & Biosynthesis

Foundational

synthesis and characterization of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride Introduction: Bridging Structural Rigidity and Pharmacological Activity In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

Introduction: Bridging Structural Rigidity and Pharmacological Activity

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents. The title compound, 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, represents a fascinating convergence of three key structural motifs:

  • The Cyclopropane Ring: This three-membered carbocycle introduces conformational rigidity, locking the substituents into a precise spatial arrangement. This can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The strained ring system also imparts unique electronic properties that can influence metabolic stability and reactivity.

  • The Sulfonamide Group: A cornerstone of drug discovery, the sulfonamide functional group is present in a vast array of FDA-approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[2][3] Its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of certain enzymatic reactions, makes it a privileged scaffold.[4][5]

  • The Aminomethyl Group: This feature positions the molecule as a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[6][7] Dysregulation of the GABA system is implicated in numerous neurological and psychiatric disorders, making GABA analogs a rich area for drug development.

This guide provides a comprehensive overview of a proposed synthetic route to 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, followed by a detailed protocol for its structural and purity characterization. The methodologies are presented with a focus on the underlying chemical principles, providing researchers and drug development professionals with the rationale needed to adapt and troubleshoot these procedures.

Proposed Synthesis Pathway: A Multi-step Approach

The overall workflow is designed to sequentially install the required functional groups while employing protective group strategies to ensure chemoselectivity.

Synthetic_Workflow A 1,1-Cyclopropane- dicarboxylic Acid B 1-(Hydroxymethyl)cyclopropane- 1-carboxylic Acid A->B 1. BH3-THF C 1-(Hydroxymethyl)cyclopropane- 1-sulfonyl Chloride B->C 2. [Cu(MeCN)4]BF4, Selectfluor, SO2, hv D 1-(Hydroxymethyl)cyclopropane- 1-sulfonamide C->D 3. NH3 (aq) E [1-(Sulfamoyl)cyclopropyl]methyl Methanesulfonate D->E 4. MsCl, Et3N F 1-(Azidomethyl)cyclopropane- 1-sulfonamide E->F 5. NaN3, DMF G 1-(Aminomethyl)cyclopropane- 1-sulfonamide F->G 6. H2, Pd/C H Target Compound: 1-(Aminomethyl)cyclopropane-1- sulfonamide hydrochloride G->H 7. HCl in Dioxane

Caption: Proposed synthetic workflow for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.

Detailed Experimental Protocols

Protocol 1: Mono-reduction of 1,1-Cyclopropanedicarboxylic Acid

  • Rationale: The selective reduction of one carboxylic acid group in the presence of another is achieved using borane-tetrahydrofuran complex (BH₃-THF), which is known for its chemoselectivity towards carboxylic acids over many other functional groups.

  • Procedure:

    • To a dry 1 L round-bottom flask under an inert nitrogen atmosphere, add 1,1-cyclopropanedicarboxylic acid (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add BH₃-THF complex (1.0 M in THF, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by 1 M HCl.

    • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Protocol 2: Decarboxylative Chlorosulfonylation

  • Rationale: This key step leverages a modern copper-catalyzed method to convert a carboxylic acid directly into a sulfonyl chloride.[8] This approach avoids harsh conditions often associated with traditional methods and has been shown to be effective for s-rich aliphatic substrates.

  • Procedure:

    • In a photochemically transparent vessel, combine 1-(hydroxymethyl)cyclopropane-1-carboxylic acid (1.0 eq), [Cu(MeCN)₄]BF₄ (0.5 eq), and Selectfluor (1.5 eq).

    • Add anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration.

    • Bubble sulfur dioxide (SO₂) gas (2.0 eq) through the solution.

    • Irradiate the mixture with 365 nm LEDs for 12 hours at room temperature.

    • Upon completion, the reaction mixture containing the intermediate 1-(hydroxymethyl)cyclopropane-1-sulfonyl chloride is used directly in the next step.

Protocol 3: Sulfonamide Formation

  • Rationale: The highly reactive sulfonyl chloride intermediate is readily converted to the primary sulfonamide by reaction with ammonia. The reaction is typically fast and high-yielding.[9]

  • Procedure:

    • Cool the crude reaction mixture from Protocol 2 to 0 °C.

    • Slowly add an excess of aqueous ammonia (28-30% solution) while stirring vigorously.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Extract the aqueous layer with dichloromethane (DCM) to remove non-polar impurities.

    • Acidify the aqueous layer with 2 M HCl and then extract the product into ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropane-1-sulfonamide.

Protocol 4-6: Conversion of Alcohol to Amine

  • Rationale: A standard three-step sequence is employed to convert the primary alcohol into a primary amine. This involves activation of the alcohol as a good leaving group (mesylate), displacement with azide, and subsequent reduction. This sequence is reliable and generally proceeds with high yields.

  • Procedure:

    • (Mesylation): Dissolve 1-(hydroxymethyl)cyclopropane-1-sulfonamide (1.0 eq) in DCM at 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate.

    • (Azide Displacement): Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 6 hours. Cool, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate to yield 1-(azidomethyl)cyclopropane-1-sulfonamide.

    • (Reduction): Dissolve the azide in methanol. Add Palladium on carbon (10% Pd/C, 0.1 eq by weight). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 12 hours. Filter the reaction through Celite®, washing with methanol. Concentrate the filtrate to yield the free base, 1-(aminomethyl)cyclopropane-1-sulfonamide.

Protocol 7: Hydrochloride Salt Formation

  • Rationale: The final free base is converted to its hydrochloride salt to improve stability, crystallinity, and aqueous solubility, which are desirable properties for a drug candidate.

  • Procedure:

    • Dissolve the crude 1-(aminomethyl)cyclopropane-1-sulfonamide in a minimal amount of methanol.

    • Add a solution of HCl in 1,4-dioxane (4.0 M, 1.1 eq) dropwise at 0 °C.

    • Stir for 30 minutes. A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.[10]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system where data from each method corroborates the proposed structure.

Characterization_Map cluster_structure Molecular Structure cluster_techniques Analytical Techniques A B C D E NMR_H 1H NMR NMR_H->A Broad singlet (~8.3 ppm) NMR_H->B Broad singlet (~7.5 ppm) NMR_H->C Multiplets (1.0-1.5 ppm) NMR_H->E Singlet (~3.1 ppm) NMR_C 13C NMR NMR_C->C ~15 ppm NMR_C->D ~40 ppm NMR_C->E ~45 ppm IR IR Spectroscopy IR->A N-H stretch ~3000-2800 cm-1 IR->B N-H stretch ~3300 cm-1 S=O stretch ~1320, 1150 cm-1 MS Mass Spectrometry G G MS->G [M+H]+ peak (confirms MW)

Caption: Correlation of analytical techniques with structural features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.1s (singlet)2H-CH₂-NH₃⁺Singlet due to adjacent quaternary carbon. Deshielded by the amino group.
~1.5m (multiplet)2HCyclopropane C-HDiastereotopic protons on one side of the cyclopropane ring.
~1.2m (multiplet)2HCyclopropane C-HDiastereotopic protons on the other side of the cyclopropane ring.

Note: Amine (NH₃⁺) and sulfonamide (NH₂) protons are exchangeable in D₂O and may not be observed. In DMSO-d₆, they would appear as broad singlets.

Table 2: Predicted ¹³C NMR Data (101 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~45-CH₂-NH₃⁺Aliphatic carbon attached to an electron-withdrawing amino group.
~40C(SO₂NH₂)(CH₂NH₃⁺)Quaternary carbon, deshielded by two heteroatom-containing groups.
~15Cyclopropane -CH₂-Highly shielded aliphatic carbons characteristic of a cyclopropane ring.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition.[11]

  • Expected Ion: For the free base (C₄H₁₀N₂O₂S), the molecular weight is 150.05 g/mol .

  • Predicted m/z: In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 151.0536.[12]

  • Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the sulfonamide group (-SO₂NH₂) or cleavage of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13] The spectrum would be obtained from a KBr pellet.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300MediumN-H stretchSulfonamide (-NH₂)
~3000-2800Broad, StrongN-H stretchAmmonium (-NH₃⁺)
~1320StrongAsymmetric S=O stretchSulfonamide (-SO₂NH₂)
~1150StrongSymmetric S=O stretchSulfonamide (-SO₂NH₂)

Rationale: The presence of strong, sharp bands for the S=O stretches are highly characteristic of the sulfonamide group.[14] A broad absorption centered around 3000 cm⁻¹ is indicative of the ammonium salt.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the final compound, offering a definitive confirmation of its empirical formula.

  • Molecular Formula: C₄H₁₁ClN₂O₂S

  • Molecular Weight: 186.66 g/mol

  • Theoretical Composition:

    • C: 25.74%

    • H: 5.94%

    • N: 15.01%

    • S: 17.18%

    • Cl: 18.99%

Conclusion and Future Outlook

This guide outlines a scientifically sound, albeit proposed, synthetic route and a comprehensive characterization protocol for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride. The successful synthesis and verification of this molecule would provide a valuable tool for researchers in neuroscience and drug discovery. Its unique structure, combining the rigidity of a cyclopropane ring with the well-established pharmacophores of a sulfonamide and a GABA analog backbone, makes it a compelling candidate for screening against a variety of biological targets, particularly those within the central nervous system. Further studies could explore its potential as an inhibitor of GABA transaminase, its activity at GABA receptors, or its potential as an inhibitor of carbonic anhydrases, a known target for many sulfonamide drugs.[5][6]

References

  • Liu, H., Yuan, J., Tian, Q., Ji, N. and He, W. (2017) An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Bentham Science. (2023) One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal. [Link]

  • ResearchGate. (2025) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. [Link]

  • CSIRO Publishing. (1983) Synthesis of analogues of GABA. IX. 5-(Aminomethyl)-3-hydroxyfuran-2(5H)-one. Australian Journal of Chemistry. [Link]

  • NextSDS. 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride — Chemical Substance Information. [Link]

  • PubMed. (2025) Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. [Link]

  • National Center for Biotechnology Information (PMC). (2023) Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. [Link]

  • Taylor & Francis Online. (2025) Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. [Link]

  • ResearchGate. (2024) Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • PubChemLite. 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride (C4H10N2O2S). [Link]

  • ChemBK. 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride. [Link]

  • National Center for Biotechnology Information (PMC). (2022) One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Preprints.org. (2025) The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • SpringerLink. (2021) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • MDPI. (2024) Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • NIST WebBook. (Aminomethyl)cyclopropane. [Link]

  • Google Patents. US4478836A - 1-Aryl 2-aminomethyl cyclopropane carboxyamide (Z) derivatives and their use as useful drugs in the treatment of disturbances of the central nervous system.
  • NextSDS. [1-(aminomethyl)cyclopropyl]methanesulfonamide hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. (2025) The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Semantic Scholar. (1967) Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. [Link]

  • Google Patents.
  • Chromatography Online. (2026) High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. [Link]

  • PubMed. (2000) Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. [Link]

  • PubChem. N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N2-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide. [Link]

  • ResearchGate. (2006) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. [Link]

Sources

Exploratory

Strategic Utilization of 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride in Target-Directed Drug Discovery

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of starting chemotypes dictates the downstream pharmacokinetic and pharmacodynamic success of a lead candidate. 1-(Aminomethyl)cyclopropane-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of starting chemotypes dictates the downstream pharmacokinetic and pharmacodynamic success of a lead candidate. 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (CAS: 2094590-67-5) is a highly specialized, bifunctional building block designed to address the historical limitations of flat, aromatic sulfonamide inhibitors. By combining a classic zinc-binding pharmacophore with a sterically restricted, sp³-rich cyclopropyl core, this molecule serves as an elite starting point for the development of isoform-selective Carbonic Anhydrase (CA) inhibitors.

This whitepaper dissects the mechanistic rationale behind this molecule, details its pharmacological application via the "Tail Approach," and provides self-validating experimental workflows for its integration into drug discovery pipelines.

Molecular Anatomy & Mechanistic Rationale

The utility of 1-(Aminomethyl)cyclopropane-1-sulfonamide lies in its tripartite structural anatomy, which is engineered to optimize both target engagement and physicochemical properties.

The Sulfonamide Warhead: Zinc Coordination

Primary sulfonamides ( −SO2​NH2​ ) are the quintessential "warheads" for Carbonic Anhydrase inhibition. In the physiological pH range, the sulfonamide group is deprotonated to its anionic form ( −SO2​NH− ). This anion acts as a potent Lewis base, coordinating directly with the catalytic zinc ion ( Zn2+ ) located at the bottom of the CA active site cavity. This coordination physically displaces the zinc-bound water/hydroxide molecule, which is essential for the enzyme's catalytic hydration of CO2​ .

The Cyclopropyl Core: Escaping Flatland

Historically, CA inhibitors (like acetazolamide or benzenesulfonamides) have relied on flat, heteroaromatic rings. The incorporation of a 1,1-disubstituted cyclopropane ring introduces critical advantages:

  • Conformational Rigidity: The quaternary C1 carbon locks the spatial vector of the aminomethyl group relative to the sulfonamide, reducing the entropic penalty upon target binding.

  • Metabolic Stability: The enhanced s-character of the cyclopropane C-C bonds increases resistance to cytochrome P450-mediated oxidative metabolism compared to linear alkyl chains.

  • 3D Dimensionality: Increasing the fraction of sp³ hybridized carbons ( Fsp3​ ) improves aqueous solubility and reduces off-target promiscuity, a concept widely validated in clinical drug design .

The Aminomethyl Handle: The Synthetic Vector

The primary amine ( −CH2​NH2​ ) serves as a highly reactive synthetic handle. It allows medicinal chemists to rapidly build molecular complexity via amide couplings, reductive aminations, or urea formations, driving the "Tail Approach" for isoform selectivity.

MOA CA Carbonic Anhydrase Active Site Zn Catalytic Zn2+ Ion CA->Zn H2O Bound Water/Hydroxide (Active State) Zn->H2O Native State Displacement Water Displacement (Inhibited State) Zn->Displacement Loss of Catalysis Inhibitor 1-(Aminomethyl)cyclopropane- 1-sulfonamide Sulfonamide Sulfonamide Anion (-SO2NH-) Inhibitor->Sulfonamide Deprotonation Sulfonamide->Zn Coordination Sulfonamide->H2O Displaces

Mechanism of Carbonic Anhydrase inhibition via zinc coordination and water displacement.

Mechanism of Action: Target-Directed Isoform Selectivity

The human genome encodes 15 CA isoforms. While CA I and CA II are ubiquitous and essential for normal physiological function, isoforms like CA IX and CA XII are transmembrane proteins overexpressed almost exclusively in hypoxic solid tumors (e.g., glioblastoma, breast cancer). Inhibiting CA IX disrupts tumor pH regulation, leading to cancer cell apoptosis.

Because the catalytic zinc-binding site is highly conserved across all isoforms, achieving selectivity using the sulfonamide warhead alone is impossible. 1-(Aminomethyl)cyclopropane-1-sulfonamide is utilized as the foundational anchor in the "Tail Approach" .

The Causality of the Tail Approach:

  • The sulfonamide anchors to the deep, conserved Zn2+ site.

  • The cyclopropyl ring acts as a rigid spacer, directing the attached tail outward.

  • The synthetic "tail" (attached via the aminomethyl group) extends into the middle and outer rims of the enzyme cavity.

  • Because the amino acid residues in the outer rim are highly variable between CA II (cytosolic) and CA IX (tumor-associated), a properly designed tail will form favorable interactions (hydrogen bonds, pi-stacking) only with the target isoform, achieving high selectivity.

Quantitative Data Presentation: The sp³ Advantage

To understand why this specific fragment is chosen over traditional aromatic fragments, we must compare their physicochemical profiles. The table below demonstrates how the cyclopropyl fragment maintains the necessary polar surface area for target engagement while drastically lowering lipophilicity (cLogP) and increasing 3D character ( Fsp3​ ).

Physicochemical Property1-(Aminomethyl)cyclopropane-1-sulfonamide4-(Aminomethyl)benzenesulfonamide (Aromatic)Strategic Implication for Drug Design
Molecular Weight (Free Base) 150.20 g/mol 186.23 g/mol Lower MW allows more room for tail elaboration in FBDD (Rule of 3 compliance).
Fsp3​ (sp³ carbon fraction) 1.000.14Higher Fsp3​ correlates with lower toxicity and higher clinical success rates.
cLogP -0.80.2Lower lipophilicity prevents non-specific hydrophobic binding and aggregation.
Topological Polar Surface Area 68.3 Ų68.3 ŲIdentical TPSA ensures equivalent hydrogen-bonding capacity.
Rotatable Bonds 22Low rotatable bond count minimizes the entropic penalty upon enzyme binding.

Experimental Protocols & Workflows

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies describe how to screen and elaborate this fragment, complete with causality and internal controls.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Purpose: To validate the direct, reversible binding of the fragment to the target enzyme (e.g., CA IX) and determine binding kinetics ( KD​ ). SPR is chosen over biochemical assays because it is exquisitely sensitive to the low-affinity interactions typical of low-molecular-weight fragments.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human CA IX onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Amine coupling provides a stable, covalent linkage suitable for extensive screening cycles.

  • Reference Channel Setup (Self-Validation): Leave one flow cell unmodified (ethanolamine blocked) to serve as an in-line reference. This subtracts bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dissolve 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to a top concentration of 1 mM. Perform a 2-fold serial dilution.

  • Injection: Inject the concentration series over the active and reference channels at a flow rate of 30 µL/min.

  • Control Injection: Inject a known CA inhibitor (e.g., Acetazolamide) at 1 µM as a positive control to validate enzyme viability.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Synthetic Elaboration (Amide Coupling)

Purpose: To attach a variable "tail" to the aminomethyl handle to probe the outer rim of the CA active site for isoform selectivity.

Step-by-Step Methodology:

  • Activation: In a dry flask under nitrogen, dissolve a carboxylic acid "tail" precursor (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: HATU is a highly efficient coupling reagent that prevents racemization of chiral tails, while DIPEA acts as a non-nucleophilic base to drive the reaction.

  • Coupling: Add 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (1.0 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the fragment mass (m/z 151 [M+H]+) and the appearance of the product mass validates the coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude product via reverse-phase preparative HPLC to ensure >95% purity for subsequent biological assays.

Workflow Start Fragment Library (CAS 2094590-67-5) Screening Primary Screening (SPR / Thermal Shift) Start->Screening Validation Structural Validation (X-ray Crystallography) Screening->Validation Hit Identification Synthesis Synthetic Elaboration (Tail Approach) Validation->Synthesis Binding Mode Assay Isoform Selectivity (CA IX vs CA II) Synthesis->Assay Derivatization Assay->Synthesis SAR Feedback Lead Lead Candidate Selection Assay->Lead High Selectivity

Fragment-based drug discovery workflow utilizing the cyclopropyl sulfonamide building block.

Conclusion

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride represents a masterclass in rational fragment design. By merging the unyielding target affinity of the primary sulfonamide with the optimized physicochemical properties of a cyclopropyl spacer, it provides medicinal chemists with an ideal vector for the "Tail Approach." When integrated into rigorous, self-validating workflows utilizing SPR and structure-guided synthesis, this molecule serves as a critical engine for discovering next-generation, isoform-selective therapeutics for hypoxic tumors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Tanpure, R. P., Ren, B., Peat, T. S., Bornaghi, L. F., Vullo, D., Supuran, C. T., & Poulsen, S. A. (2015). Carbonic anhydrase inhibitors with dual-tail moieties to match the hydrophobic and hydrophilic halves of the carbonic anhydrase active site. Journal of Medicinal Chemistry, 58(3), 1494-1501.[Link]

Foundational

Biological Activity of Novel Cyclopropane-Containing Sulfonamides: A Technical Guide

Executive Summary The sulfonamide functional group is a cornerstone of medicinal chemistry, featuring heavily in FDA-approved antibacterial, antiviral, and anticancer therapeutics 1 [[2]](). However, the continuous emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group is a cornerstone of medicinal chemistry, featuring heavily in FDA-approved antibacterial, antiviral, and anticancer therapeutics 1 [[2]](). However, the continuous emergence of antimicrobial resistance and the demand for highly selective targeted cancer therapies necessitate the evolution of this scaffold. The integration of a cyclopropane ring—a three-membered carbocycle—into the sulfonamide backbone represents a strategic bioisosteric advancement. This guide explores the structural rationale, dual-target mechanisms, and validated experimental workflows for developing next-generation cyclopropane-sulfonamides.

Structural Dynamics & Pharmacological Rationale

The fusion of a cyclopropane ring with a sulfonamide group is not merely additive; it fundamentally alters the molecule's spatial and electronic profile.

  • Sulfonamide Moiety: Provides critical hydrogen bond acceptors, improved hydrolytic stability, and an optimized polar surface area (PSA) for target engagement [[3]]().

  • Cyclopropane Ring: Imparts significant conformational rigidity due to its inherent ring strain, the coplanarity of its three carbon atoms, and the enhanced π-character of its C-C bonds [[3]]().

Causality in Drug Design: This structural rigidity effectively "locks" the molecule into a bioactive conformation. By restricting the rotational freedom of the sulfonamide, the entropic penalty typically incurred upon binding to target enzymes (like DHPS or CA IX) is drastically reduced, thereby enhancing both binding affinity and metabolic stability [[1]]().

Dual Mechanisms of Biological Activity

Anticancer Activity via Carbonic Anhydrase (CA) IX Inhibition

Certain Carbonic Anhydrase isoforms, notably CA IX, are heavily overexpressed in various solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor invasion and metastasis [[1]](). The primary sulfonamide group coordinates directly with the zinc ion in the CA active site. Concurrently, the lipophilic cyclopropane moiety anchors the compound within the hydrophobic pocket of the enzyme, disrupting pH regulation and inducing apoptosis in cancer cells 1.

Antibacterial Action via DHPS Inhibition

Sulfonamides are classic competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis [[1]](). The incorporation of cyclopropane derivatives has been shown to enhance antibacterial activity against resistant strains by altering the steric bulk and binding kinetics within mutated DHPS active sites 4.

Mechanism cluster_Tumor Tumor Microenvironment cluster_Bacteria Bacterial Cell Compound Cyclopropane-Sulfonamide Derivatives CAIX Carbonic Anhydrase IX (Overexpressed) Compound->CAIX Inhibits (High Affinity) DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Competitive Inhibition pH Intracellular Acidification & Extracellular pH Drop CAIX->pH Disrupts pH Regulation Apoptosis Tumor Cell Apoptosis pH->Apoptosis Induces Folate Folate Synthesis Halt DHPS->Folate Blocks Pathway Death Bacterial Cell Death Folate->Death Bacteriostatic/Cidal

Dual mechanism of cyclopropane-sulfonamides in tumor and bacterial cells.

Quantitative Activity Profiling

The table below summarizes the comparative biological activities of novel cyclopropane-sulfonamides against established clinical standards, demonstrating their potent efficacy in both oncological and infectious disease models 4.

Table 1: Comparative Biological Activity of Selected Sulfonamide Derivatives

Compound ScaffoldTarget / AssayIC50 / MICPrimary Indication
1-Methylcyclopropane-1-sulfonamideCA IX (Enzyme)0.025 μMAnticancer
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamideBreast Cancer Cell Line0.080 μMAnticancer
Cyclopropane-sulfonamide analog AE. coli (DHPS)0.050 μMAntibacterial
Standard: AcetazolamideCA IX (Enzyme)0.030 μMGlaucoma / Diuretic
Standard: SulfamethoxazoleE. coli (DHPS)0.065 μMAntibacterial

Experimental Protocols & Self-Validating Workflows

Workflow Synthesis 1. Compound Synthesis (Decarboxylative) Purification 2. LC-MS/NMR Validation Synthesis->Purification InVitro 3. In Vitro Assays (CA IX & MIC) Purification->InVitro ADMET 4. ADMET Profiling (Lipinski Rules) InVitro->ADMET Lead 5. Lead Optimization (In Vivo Models) ADMET->Lead

Step-by-step experimental workflow for sulfonamide drug development.

Protocol 1: In Vitro Carbonic Anhydrase IX (CA IX) Inhibition Assay

Objective: To quantify the IC50 of synthesized cyclopropane-containing sulfonamides against tumor-associated CA IX. Self-Validating System: Includes Acetazolamide as a positive control (a known CA inhibitor) and a vehicle-only negative control to establish baseline esterase activity.

  • Enzyme Preparation : Recombinant human CA IX is diluted in assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: HEPES is chosen over Tris buffer because primary amines in Tris can interfere with the sulfonamide binding pocket, leading to false negatives.

  • Compound Incubation : Test compounds are serially diluted in DMSO (final DMSO <1% to prevent solvent-induced enzyme denaturation) and incubated with CA IX for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the rigid cyclopropane moiety to achieve thermodynamic equilibrium within the active site before substrate introduction.

  • Substrate Addition : 4-Nitrophenyl acetate (4-NPA) is added. CA IX possesses esterase activity, cleaving 4-NPA to 4-nitrophenol.

  • Kinetic Readout : Absorbance is monitored continuously at 400 nm for 10 minutes.

    • Causality: Continuous kinetic reading (rather than an endpoint assay) allows for the detection of assay artifacts like compound precipitation or non-linear reaction rates.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: Determine the bacteriostatic efficacy of cyclopropane-sulfonamides against Escherichia coli. Self-Validating System: Uses a known susceptible strain (E. coli ATCC 25922) as an internal quality control, alongside Sulfamethoxazole as a positive control and a sterile broth negative control to rule out contamination.

  • Inoculum Preparation : Bacterial colonies are suspended in Mueller-Hinton (MH) broth to a 0.5 McFarland standard.

    • Causality: Standardizing the inoculum ensures a consistent bacterial load (~1.5 × 10^8 CFU/mL); deviations can artificially inflate or deflate the apparent MIC.

  • Microbroth Dilution : Compounds are serially diluted in 96-well plates.

    • Causality: Using a geometric progression (2-fold dilutions) provides a precise, reproducible concentration gradient while minimizing pipetting cumulative error.

  • Incubation & Readout : Plates are incubated at 37°C for 18 hours. Resazurin dye is added.

    • Causality: Resazurin acts as an oxidation-reduction indicator. Viable cells reduce the blue dye to pink, providing a definitive, colorimetric endpoint that eliminates the subjectivity of visual turbidity assessments.

Synthesis and Lead Generation

Modern synthesis of these compounds has moved beyond traditional, unstable sulfonyl chlorides. Recent advancements leverage copper ligand-to-metal charge transfer (LMCT) to convert bench-stable aromatic acids to sulfonyl chlorides in situ, followed by a one-pot amination to form the corresponding sulfonamide 3. This decarboxylative halosulfonylation approach is highly tolerant of the strained cyclopropane ring, enabling the rapid generation of diverse libraries for high-throughput screening.

Conclusion

The strategic integration of cyclopropane rings into sulfonamide scaffolds offers a privileged structural motif in modern drug discovery. By capitalizing on conformational rigidity and optimized target binding kinetics, these novel compounds exhibit potent dual-action capabilities, serving as both robust antibacterial agents and highly selective anticancer therapeutics.

References

  • An In-depth Technical Guide on the Biological Activity of 1-Methylcyclopropane-1-sulfonamide , Benchchem. 1

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules , ResearchGate.2

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation , Journal of the American Chemical Society. 3

  • Antimicrobial, Quorum Sensing Inhibition, and Anti-Cancer Activities of Silver Nanoparticles Synthesized from Kenyan Bacterial Endophytes , PMC. 5

  • 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide , Benchchem.4

Sources

Exploratory

Whitepaper: The Pharmacological Utility of 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride in Next-Generation Targeted Anticancer Therapeutics

Executive Summary In modern rational drug design, the identification and optimization of distinct pharmacophores are critical for achieving target selectivity and overcoming acquired resistance in oncology. 1-(Aminomethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of distinct pharmacophores are critical for achieving target selectivity and overcoming acquired resistance in oncology. 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (CAS: 2094590-67-5)[1] is not a standalone therapeutic agent; rather, it is a highly specialized, potent chemical building block. It serves as the structural foundation for synthesizing advanced targeted anticancer therapies, most notably MEK1/2 allosteric inhibitors and next-generation Mutant BRAF Targeted Protein Degraders (PROTACs) .

This technical guide explores the mechanistic causality behind the selection of this specific moiety, details its integration into targeted kinase inhibitors, and provides self-validating experimental workflows for researchers utilizing this compound in drug development.

Structural Rationale & Mechanistic Causality

The architectural design of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a masterclass in minimizing entropic penalties during target binding. Every functional group serves a precise biochemical purpose:

  • The Cyclopropane Ring (Conformational Rigidity): Unlike flexible alkyl chains, the cyclopropane ring locks the molecule into a rigid conformation. When binding to the allosteric pocket of kinases (such as MEK1/2), this rigidity reduces the entropic cost of binding, significantly enhancing binding affinity (lowering the Kd​ )[2]. Furthermore, it provides optimal steric bulk to wedge into the kinase hinge region, locking the enzyme in an inactive state.

  • The Sulfonamide Group (Hydrogen Bonding): The sulfonamide acts as a critical bi-dentate hydrogen bond donor and acceptor. In MEK inhibitors, it forms essential hydrogen bonds with backbone amides (e.g., Ser212 in MEK1), anchoring the molecule within the allosteric pocket adjacent to the ATP-binding site[3].

  • The Aminomethyl Hydrochloride (Reactive Anchor): The primary amine provides a versatile synthetic handle for amide coupling or SN​Ar reactions, allowing attachment to larger diphenylamine cores or PROTAC linkers. Formulating it as a hydrochloride salt is a deliberate choice: it protonates the amine, preventing premature oxidation, self-condensation, and degradation during storage. During synthesis, it requires in situ neutralization (free-basing) with a non-nucleophilic base like DIPEA.

Application I: Allosteric MEK1/2 Inhibitors

The MAPK (RAS-RAF-MEK-ERK) signaling pathway is hyperactivated in numerous malignancies, including melanoma and pancreatic cancer. Derivatives of cyclopropane-1-sulfonamide, such as the clinical-stage inhibitor Refametinib (BAY 86-9766) , are highly selective, non-ATP-competitive allosteric inhibitors of MEK1/2[4][5].

By binding to an allosteric pocket distinct from the ATP site, these derivatives induce a conformational shift that prevents the phosphorylation and activation of ERK1/2, thereby arresting tumor cell proliferation.

G RAS RAS (Active) RAF Mutant BRAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Inhibitor Cyclopropane-1-sulfonamide Derivative Inhibitor->MEK Allosteric Blockade

Caption: MAPK signaling pathway blockade via MEK1/2 allosteric inhibition.

Protocol 3.1: Synthesis Workflow for MEK Inhibitor Analogs

To synthesize a MEK1/2 inhibitor utilizing 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, follow this self-validating amide coupling protocol:

  • Preparation & Free-Basing: Dissolve 1.0 eq of the core carboxylic acid scaffold (e.g., a fluorinated diphenylamine derivative) in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and generate the reactive free amine in situ.

  • Coupling: Introduce 1.5 eq of HATU (coupling reagent). Stir at room temperature for 4-6 hours.

    • Causality Checkpoint: HATU is preferred over EDC/NHS here due to the steric hindrance imposed by the adjacent cyclopropane ring, which requires a highly reactive O-At ester intermediate.

  • Validation: Monitor reaction completion via LC-MS. The disappearance of the free amine peak confirms successful coupling.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to achieve >95% purity prior to biological testing.

Application II: Mutant BRAF Targeted Protein Degraders (PROTACs)

While kinase inhibitors eventually face acquired resistance (e.g., via RAF dimerization), Proteolysis Targeting Chimeras (PROTACs) offer a solution by degrading the target entirely. Recent advancements demonstrate that cyclopropane-1-sulfonamide derivatives are highly effective warheads for degrading Class I (V600E), Class II (G469A), and Class III (G466V) mutant BRAF proteins[6].

The aminomethyl group acts as the perfect vector for attaching a PEG or alkyl linker, which is then connected to an E3 ligase ligand (such as Cereblon or VHL).

PROTAC BRAF Mutant BRAF Warhead Sulfonamide Warhead BRAF->Warhead Ub Proteasomal Degradation BRAF->Ub Targeted Linker Alkyl/PEG Linker Warhead->Linker Ligand E3 Ligase Ligand Linker->Ligand E3 E3 Ubiquitin Ligase Ligand->E3 E3->Ub Ubiquitination

Caption: PROTAC-mediated ternary complex formation and targeted degradation of mutant BRAF.

Protocol 4.1: In Vitro PROTAC Degradation & Validation Assay

To validate the degradation efficacy of a newly synthesized cyclopropane-1-sulfonamide-based PROTAC:

  • Cell Seeding: Seed A375 (BRAF V600E) or specific mutant engineered HEK293T cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient of the PROTAC (0.1 nM to 1000 nM) for 24 hours.

    • Self-Validating Control: Include a PROTAC + Proteasome Inhibitor (e.g., MG132, 10 µM) co-treatment arm. If degradation is rescued by MG132, it confirms the mechanism is strictly proteasome-dependent and not an artifact of cytotoxicity.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins to clear lysates.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against BRAF, pERK1/2, and a loading control (e.g., GAPDH).

  • Quantification: Calculate the DC50​ (concentration at which 50% of the target protein is degraded) using densitometry software.

Quantitative Pharmacological Data Summary

The incorporation of the cyclopropane-1-sulfonamide moiety yields highly potent therapeutics. The table below summarizes benchmark quantitative data for derivatives utilizing this pharmacophore[3][4][6]:

Compound ClassPrimary TargetMechanism of ActionCell Line ModelPotency MetricValue Range
Refametinib Analogs MEK 1/2Allosteric Kinase InhibitionA375 (Melanoma) IC50​ (Inhibition)1.0 - 5.0 nM
Refametinib Analogs MEK 1/2Allosteric Kinase InhibitionBxPC-3 (Pancreatic) GI50​ (Growth Inhib.)10 - 25 nM
BRAF PROTACs BRAF (V600E)Targeted Protein DegradationA375 (Melanoma) DC50​ (Degradation)5.0 - 15.0 nM
BRAF PROTACs BRAF (G466V)Targeted Protein DegradationHEK293T (Engineered) DC50​ (Degradation)10.0 - 50.0 nM

Note: The exceptional DC50​ values against Class III BRAF mutants (G466V) highlight the superiority of degradation over traditional inhibition, as these mutants often confer resistance to standard BRAF inhibitors.

References

  • 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride — Chemical Substance Information . NextSDS. Available at: [Link]

  • MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water . Frontiers in Pharmacology. Available at: [Link]

  • Sorafenib/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma . National Institutes of Health (NIH/PubMed). Available at: [Link]

  • WO2022261250A1 - Therapeutics for the degradation of mutant BRAF. Google Patents.
  • Structure activity relationship studies of explored derivatives . Thesis/Academic Repository. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride in Fragment-Based Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR), and Stopped-Flow Kinetics targeting Carbonic Anhydrase I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR), and Stopped-Flow Kinetics targeting Carbonic Anhydrase IX (CA IX).

Executive Summary & Rationale

As a Senior Application Scientist, I frequently guide drug discovery teams through the complexities of Fragment-Based Drug Discovery (FBDD). When targeting zinc metalloenzymes like the tumor-associated Carbonic Anhydrase IX (CA IX), the selection of the initial fragment is the most critical determinant of downstream success.

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (CAS: 2094590-67-5) is an exceptional building block for this purpose. It combines the classic zinc-binding pharmacophore—a primary sulfonamide—with a cyclopropane ring. The causality behind selecting this specific fragment lies in its structural rigidity. The cyclopropane ring restricts the conformational flexibility of the aminomethyl vector. By reducing the rotatable bonds, we minimize the entropic penalty upon binding to the enzyme's active site. Furthermore, the primary amine provides an ideal synthetic handle for subsequent hit-to-lead elaboration (e.g., via amide coupling or reductive amination) to probe the solvent-exposed rim of the CA IX active site [1].

Mechanistic Framework

To design a robust assay, we must first understand the molecular causality of the interaction. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). The active site features a Zn2+ ion coordinated by three histidine residues and a water molecule/hydroxide ion.

Primary sulfonamides, such as 1-(Aminomethyl)cyclopropane-1-sulfonamide, act as classic CA inhibitors by directly coordinating to this catalytic zinc ion in their deprotonated state, displacing the nucleophilic hydroxide ion and halting catalytic activity [2].

CA_Mechanism Substrate CO₂ + H₂O ActiveEnzyme Active CA IX (Zn²⁺-OH⁻) Substrate->ActiveEnzyme Hydration Product HCO₃⁻ + H⁺ ActiveEnzyme->Product Catalysis InhibitedEnzyme Inhibited CA IX (Zn²⁺-Sulfonamide) ActiveEnzyme->InhibitedEnzyme Displacement of OH⁻ Fragment 1-AMCP-1-SA (Primary Sulfonamide) Fragment->ActiveEnzyme Coordination

Figure 1: Mechanism of CA IX inhibition by primary sulfonamide fragments.

Experimental Workflows

A successful FBDD campaign relies on orthogonal validation. We utilize Surface Plasmon Resonance (SPR) to confirm direct biophysical binding and determine the equilibrium dissociation constant ( KD​ ), followed by a Stopped-Flow CO2​ Hydration Assay to determine the physiological inhibition constant ( Ki​ ) [3].

FBDD_Workflow Step1 Fragment Library (Including 1-AMCP-1-SA) Step2 SPR Screening (Identify weak KD) Step1->Step2 Step3 Stopped-Flow Assay (Determine Ki) Step2->Step3 Orthogonal Validation Step4 X-ray Crystallography (Binding Pose) Step3->Step4 Structural Biology Step5 Hit-to-Lead Chemistry (Amide Coupling) Step4->Step5 Rational Design

Figure 2: FBDD workflow for 1-(Aminomethyl)cyclopropane-1-sulfonamide.

Protocol 3.1: Biophysical Binding via Surface Plasmon Resonance (SPR)

Causality & Assay Design: Fragments typically exhibit low affinities ( KD​ in the micromolar range) and must be screened at high concentrations (up to 1 mM). This requires higher DMSO concentrations (typically 5% v/v) to maintain solubility. Because SPR is exquisitely sensitive to bulk refractive index changes caused by DMSO, a rigorous solvent correction curve is a mandatory self-validating step. Without it, bulk shift artifacts will be falsely identified as binding events [3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human CA IX (rhCA IX) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 3000–4000 Response Units (RU). Leave one flow cell blank as a reference surface.

  • Buffer Preparation: Prepare running buffer: 1X PBS-P+ (pH 7.4) supplemented with exactly 5.0% (v/v) DMSO.

  • Solvent Correction System: Prepare a 7-point DMSO calibration series ranging from 4.5% to 5.8% DMSO in PBS-P+. Run this series before and after the fragment cycles to build a solvent correction model.

  • Analyte Preparation: Dissolve 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride in 100% DMSO to a 20 mM stock. Dilute into PBS-P+ to create a concentration series (3.125 µM to 200 µM), ensuring the final DMSO concentration is strictly 5.0%.

  • Execution: Inject the concentration series over both the reference and active flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Validation: Fit the double-referenced data (reference cell subtracted, solvent corrected) to a 1:1 steady-state affinity model to derive the KD​ .

Protocol 3.2: Catalytic Inhibition via Stopped-Flow CO2​ Hydration

Causality & Assay Design: Many laboratories default to esterase assays (using p-nitrophenyl acetate) because they are easily read on standard plate readers. However, esterase activity is a secondary, non-physiological function of CA IX and is prone to artifacts. To ensure E-E-A-T (Expertise and Trustworthiness), we mandate the stopped-flow CO2​ hydration assay. This directly measures the physiological reaction by tracking rapid pH changes using a colorimetric indicator. Furthermore, because sulfonamide coordination to the zinc ion can be kinetically slow, a 15-minute pre-incubation step is biologically required to ensure thermodynamic equilibrium before measurement [4, 5].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2​SO4​ (to maintain constant ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: Prepare saturated CO2​ solutions in pure water at 20°C (yields ~34 mM CO2​ ). Dilute to create a substrate range of 1.7 to 17 mM.

  • Enzyme-Inhibitor Pre-incubation: Mix rhCA IX (final assay concentration ~10 nM) with varying concentrations of 1-(Aminomethyl)cyclopropane-1-sulfonamide (0.1 µM to 50 µM). Critical Step: Incubate at room temperature for exactly 15 minutes to allow the E-I complex to fully form.

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the pre-incubated E-I solution and the CO2​ substrate solution.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at its maximum of 557 nm for 10–100 seconds.

  • Self-Validation & Analysis: Run an uncatalyzed reaction (buffer + CO2​ without enzyme) and subtract this baseline rate from all observed rates. Calculate the initial velocity from the first 5–10% of the reaction trace. Determine the Ki​ using non-linear least-squares regression and the Cheng-Prusoff equation.

Data Presentation & Interpretation

A hallmark of a successful fragment is its Ligand Efficiency (LE), which measures the binding energy per heavy atom. Primary sulfonamides are highly efficient binders. The table below summarizes the expected benchmark quantitative data for this fragment compared to the clinical standard, Acetazolamide.

CompoundAssay TypeTargetReadoutRepresentative ValueLigand Efficiency (kcal/mol/HA)
1-AMCP-1-SA HCl SPRrhCA IX KD​ ~ 12.5 µM0.38
1-AMCP-1-SA HCl Stopped-FlowrhCA IX Ki​ ~ 8.0 µM0.40
Acetazolamide (Control)Stopped-FlowrhCA IX Ki​ 0.025 µM0.32

Interpretation: While 1-(Aminomethyl)cyclopropane-1-sulfonamide exhibits micromolar affinity compared to the nanomolar affinity of Acetazolamide, its high Ligand Efficiency (>0.35) confirms it makes optimal use of its atomic footprint. This validates it as a superior starting point for structure-based drug design, where the primary amine can be synthetically expanded to capture additional binding enthalpy in the CA IX active site.

References

  • Aggarwal, M., et al. "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights." RSC Advances, 2024. Available at:[Link]

  • Grand, A., et al. "The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening." Pharmaceuticals (Basel), 2021. Available at:[Link]

  • Woods, J. M., et al. "Native State Mass Spectrometry, Surface Plasmon Resonance, and X-ray Crystallography Correlate Strongly as a Fragment Screening Combination." Journal of Medicinal Chemistry, 2016. Available at:[Link]

  • Lau, J., et al. "Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging." Bioorganic & Medicinal Chemistry, 2015. Available at:[Link]

  • Rami, M., et al. "Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX." Journal of Medicinal Chemistry, 2014. Available at:[Link]

Application

Application Notes and Protocols for Assessing the Cytotoxicity of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for assessing the in vitro cytotoxicity of the novel co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of the novel compound, 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride. As a molecule incorporating a sulfonamide functional group, a pharmacophore of significant interest in medicinal chemistry, understanding its cytotoxic potential is a critical early step in the drug discovery and development process.[1][2][3] This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reliable cytotoxicity studies. We will delve into the selection of appropriate cell lines, outline the principles of multiple validated cytotoxicity assays, and provide step-by-step experimental procedures. The causality behind experimental choices is explained to ensure scientific integrity and the generation of trustworthy, reproducible data.

Introduction to 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride and the Imperative of Cytotoxicity Assessment

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a synthetic compound featuring a sulfonamide moiety attached to a cyclopropane ring with an aminomethyl substituent.[4][5] The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][3][6][7] The incorporation of a cyclopropane ring introduces conformational rigidity and unique electronic properties that can influence the compound's interaction with biological targets.[7]

Given the diverse biological activities of sulfonamides, it is plausible that 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride may exhibit cytotoxic effects.[1][3][8] Therefore, a thorough in vitro cytotoxicity assessment is a non-negotiable first step in its preclinical evaluation.[9][10][11] Such studies are essential for:

  • Establishing a preliminary safety profile: Identifying the concentration at which the compound induces cell death.

  • Informing dose selection for further studies: Guiding the design of subsequent in vivo efficacy and toxicity studies.[12][13]

  • Elucidating potential mechanisms of action: Different cytotoxicity assays can provide clues about how the compound affects cellular health.

This guide will focus on three well-established and complementary colorimetric assays to provide a multi-parametric evaluation of cytotoxicity:

  • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[14][15][16]

  • Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity and function in viable cells.[17][18]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[19][20][21]

Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[22] For a novel compound with an unknown mechanism of action, a tiered approach is recommended:

  • Initial Screening with a Panel of Cancer Cell Lines: Cancer cell lines are widely used in toxicological studies due to their robustness, ease of culture, and the vast amount of available characterization data.[23][24] A panel of cell lines from different tissue origins (e.g., lung, colon, breast) can reveal potential tissue-specific sensitivities.

  • Inclusion of a Non-Cancerous Cell Line: To assess the selectivity of the compound, it is crucial to include a non-cancerous cell line, such as fibroblasts or epithelial cells.[22][25] A favorable therapeutic window would be indicated by high potency against cancer cells and low toxicity towards normal cells.[22]

Table 1: Example Cell Line Panel for Initial Cytotoxicity Screening

Cell LineTissue of OriginTypeRationale
A549LungCancer (Adenocarcinoma)Represents a common solid tumor type.
HT-29ColonCancer (Adenocarcinoma)Represents another prevalent solid tumor.
MCF-7BreastCancer (Adenocarcinoma)A well-characterized, hormone-responsive breast cancer line.
MRC-5LungNon-Cancerous (Fibroblast)Provides a baseline for toxicity in normal, non-transformed cells.

Researchers should consult resources like the ATCC (American Type Culture Collection) for detailed information on cell line characteristics, culture conditions, and best practices.[26][27][28][29][30]

Principles of the Selected Cytotoxicity Assays

A multi-assay approach provides a more comprehensive understanding of the compound's cytotoxic effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15][16][31] The amount of formazan produced is directly proportional to the number of metabolically active cells.[16] A decrease in formazan production indicates a reduction in cell viability.

Neutral Red (NR) Uptake Assay

The neutral red uptake assay is a cell viability test that relies on the ability of living cells to incorporate and bind the supravital dye neutral red within their lysosomes.[17][18] This process is dependent on an intact plasma membrane and functional lysosomal machinery.[32] Cytotoxicity is measured as a concentration-dependent decrease in the uptake of neutral red following exposure to the test compound.[17]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies cell death by measuring the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium.[19][20] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[21][33]

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for assessing the cytotoxicity of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Culture & Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Cell Treatment (24, 48, 72 hours) Cell_Culture->Treatment MTT MTT Assay Treatment->MTT NR Neutral Red Assay Data_Acquisition Spectrophotometric Reading MTT->Data_Acquisition LDH LDH Assay Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

Materials and Reagents
  • 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

  • Selected cell lines (e.g., A549, HT-29, MCF-7, MRC-5)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Neutral Red solution

  • LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Step-by-Step Protocol: Cell Seeding
  • Culture the selected cell lines according to standard protocols, ensuring they are in the exponential growth phase.[29]

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete culture medium to the optimal seeding density (typically 5,000-10,000 cells per well in a 96-well plate).

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Step-by-Step Protocol: Compound Treatment
  • Prepare a stock solution of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired test concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 1000 µM).

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from each well.

  • Add 100 µL of the prepared compound dilutions to the respective wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

    • Untreated Control: Cells in complete culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

Step-by-Step Protocol: MTT Assay[15][16][34]
  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Step-by-Step Protocol: Neutral Red (NR) Uptake Assay[17][18][35]
  • At the end of the incubation period, remove the treatment medium.

  • Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red-containing medium and wash the cells with PBS.

  • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

Step-by-Step Protocol: LDH Release Assay[19][20][21]
  • At the end of the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability (MTT and NR Assays)

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Calculation of Percentage Cytotoxicity (LDH Assay)

The percentage of cytotoxicity is calculated using the following formula, which requires a maximum LDH release control (cells lysed with a detergent like Triton X-100):

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[34] This value is a standard measure of a compound's cytotoxic potency. To determine the IC50, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Table 2: Example Data Presentation for IC50 Values (µM)

Cell LineMTT Assay (48h)Neutral Red Assay (48h)LDH Assay (48h)
A549[Insert Value][Insert Value][Insert Value]
HT-29[Insert Value][Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value][Insert Value]
MRC-5[Insert Value][InsertValue][Insert Value]

A lower IC50 value indicates greater cytotoxic potency.

Data_Analysis_Flow Raw_Absorbance Raw Absorbance Data Background_Subtraction Background Subtraction Raw_Absorbance->Background_Subtraction Normalization Normalization to Controls (% Viability / % Cytotoxicity) Background_Subtraction->Normalization Dose_Response_Curve Dose-Response Curve Plotting (Log[Concentration] vs. % Viability) Normalization->Dose_Response_Curve IC50_Calculation Non-linear Regression (IC50 Calculation) Dose_Response_Curve->IC50_Calculation

Caption: Flowchart for data analysis and IC50 determination.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, each protocol described is designed as a self-validating system:

  • Internal Controls: The inclusion of untreated, vehicle, and positive controls in every assay is mandatory. These controls validate the health of the cells, the non-toxic nature of the solvent, and the responsiveness of the assay to a known cytotoxic agent, respectively.

  • Multiple Time Points: Assessing cytotoxicity at multiple time points (24, 48, 72 hours) provides a more complete picture of the compound's effects, distinguishing between acute and delayed toxicity.

  • Replicates: All experiments should be performed with technical and biological replicates to ensure the statistical significance and reproducibility of the findings.

Conclusion

This guide provides a robust framework for the initial in vitro cytotoxicity assessment of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride. By employing a panel of relevant cell lines and a multi-assay approach, researchers can generate reliable and comprehensive data on the compound's cytotoxic potential. This information is critical for making informed decisions in the early stages of drug discovery and development, ultimately contributing to the identification of safe and effective therapeutic candidates. Adherence to the principles of good cell culture practice and the inclusion of appropriate controls are paramount for ensuring the scientific integrity of the generated data.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). A simple quantitative procedure using monolayer cultures for cytotoxicity assays (HTD/NR-90). Journal of tissue culture methods, 9(1), 7-9. [Link]

  • Gocht, A., & Stegeman, H. (2021). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Biotechniques, 70(4), 231-238. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • Kim, J. S., et al. (2013). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society, 34(11), 3361-3368. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Bio-protocol, 3(1), e328. [Link]

  • Al-Hussain, S. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953. [Link]

  • ResearchGate. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines? Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ProQuest. (n.d.). Incorporation of Sulfonamide Functionality via a Novel Synthetic Approach and Bioassay Screening for Cytotoxicity. Retrieved from [Link]

  • National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). MTT Assay. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • MDPI. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • MDPI. (2011). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? Retrieved from [Link]

  • OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Retrieved from [Link]

  • PubMed. (2001). The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase. Retrieved from [Link]

Sources

Method

methods for evaluating the enzyme inhibition kinetics of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

An in-depth technical guide and protocol for evaluating the enzyme inhibition kinetics of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride. Executive Summary 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for evaluating the enzyme inhibition kinetics of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.

Executive Summary

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a specialized primary sulfonamide building block and pharmacophore. In enzymatic drug development, primary sulfonamides are the definitive hallmark of Carbonic Anhydrase (CA) inhibitors. Evaluating the kinetic profile of this compound requires specialized techniques because CAs are among the fastest enzymes known to science ( kcat​≈106 s−1 ). This application note details the mechanistic rationale, mathematical modeling, and step-by-step protocols for evaluating the inhibition kinetics of this compound using the gold-standard stopped-flow CO₂ hydration assay and orthogonal Surface Plasmon Resonance (SPR).

Mechanistic Rationale: The Sulfonamide-Zinc Interaction

To design a robust kinetic assay, one must first understand the molecular causality of the inhibition. Carbonic anhydrases are metalloenzymes that rely on a zinc ion (Zn²⁺) coordinated by three histidine residues in the active site. In the active state, a zinc-bound hydroxide ion (OH⁻) executes a nucleophilic attack on the physiological substrate, CO₂.

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride acts as a competitive, tight-binding inhibitor. Upon entering the active site, the primary sulfonamide group ( −SO2​NH2​ ) deprotonates. The resulting sulfonamide anion ( −SO2​NH− ) coordinates directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and effectively paralyzing the enzyme. The cyclopropane ring and aminomethyl group dictate the compound's steric fit and electrostatic interactions within the hydrophobic and hydrophilic halves of the active site, driving isoform selectivity (e.g., targeting tumor-associated CA IX over off-target cytosolic CA II).

Mechanism CA Active Enzyme (CA-Zn²⁺-OH⁻) Product HCO₃⁻ + H⁺ CA->Product Catalysis (k_cat) Complex Inhibited Complex (CA-Zn²⁺-NH-SO₂-R) CA->Complex Inhibition (K_i) Substrate CO₂ + H₂O Substrate->CA Binding Inhibitor 1-(Aminomethyl)cyclopropane- 1-sulfonamide HCl Inhibitor->CA Nucleophilic Attack Complex->Product Blocked

Mechanistic pathway of Carbonic Anhydrase inhibition by the primary sulfonamide pharmacophore.

The Challenge of CA Kinetics: Why Stopped-Flow?

Standard steady-state UV-Vis spectrophotometry is insufficient for evaluating CA kinetics with its physiological substrate (CO₂). The hydration of CO₂ by CA II operates near the diffusion limit. If mixed manually, the reaction reaches equilibrium before the first absorbance reading can be taken.

To bypass this, we utilize the Stopped-Flow CO₂ Hydration Assay originally pioneered by . By utilizing a specialized spectrophotometer with a dead-time of less than 2 milliseconds, we can capture the rapid pre-steady-state and initial velocity ( v0​ ) of the proton release, monitored via a pH indicator (e.g., Phenol Red).

Protocol: Stopped-Flow CO₂ Hydration Assay

Assay Validation & System Controls (Self-Validating System)

To ensure trustworthiness, the assay must validate itself in real-time:

  • Uncatalyzed Baseline: CO₂ hydration occurs naturally (albeit slowly). A blank run (buffer + CO₂, no enzyme) must be recorded and subtracted from all enzymatic rates to isolate true kcat​ .

  • Reference Standard: Acetazolamide (AAZ), a clinically approved CA inhibitor, must be run in parallel. An experimental Ki​ of ~12 nM for AAZ against hCA II validates the structural integrity of the recombinant enzyme and the optical sensitivity of the detector.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength), and 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Bubble pure CO₂ gas into distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~34 mM). Prepare serial dilutions (1.7 mM to 17 mM) using CO₂-free water.

  • Enzyme-Inhibitor Incubation:

    • Prepare recombinant CA isoforms (e.g., hCA I, II, IX, XII) at a final well concentration of 10–15 nM.

    • Dissolve 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride in DMSO (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

    • Incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at 20°C. Causality: Primary sulfonamides are tight-binding but can have slow association rates ( kon​ ); pre-incubation ensures thermodynamic equilibrium is reached prior to substrate exposure.

  • Stopped-Flow Execution:

    • Load Syringe A with the Enzyme-Inhibitor complex.

    • Load Syringe B with the CO₂ substrate solution.

    • Trigger the pneumatic drive to rapidly mix equal volumes into the observation cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red transitioning from basic to acidic) over a 5-10 second window.

Workflow Prep 1. Reagent Preparation Syringe A: CA Isoform + Inhibitor Syringe B: CO₂ Substrate + Indicator Mix 2. Stopped-Flow Mixing Rapid Injection & Mixing (Dead time < 2 ms) Prep->Mix Record 3. Kinetic Recording Monitor pH-dependent Absorbance (e.g., Phenol Red at 557 nm) Mix->Record Analyze 4. Data Extraction Determine Initial Velocity (v₀) Compute Uncatalyzed Baseline Record->Analyze Model 5. Kinetic Modeling Fit to Morrison Equation Derive Absolute K_i Analyze->Model

Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.

Kinetic Data Analysis & Modeling

Because 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is expected to be a high-affinity inhibitor, classical Michaelis-Menten kinetics (which assume the free inhibitor concentration equals the total inhibitor concentration, [I]≈[I]t​ ) will fail. The inhibitor actively depletes as it binds to the enzyme.

To accurately calculate the inhibition constant ( Ki​ ), the initial velocity data must be fitted to the Morrison Equation for tight-binding inhibitors:

v0​vi​​=1−2[E]t​([E]t​+[I]t​+Kiapp​)−([E]t​+[I]t​+Kiapp​)2−4[E]t​[I]t​​​

Where:

  • vi​ and v0​ are the initial velocities in the presence and absence of the inhibitor.

  • [E]t​ and [I]t​ are the total active enzyme and total inhibitor concentrations.

  • Kiapp​ is the apparent inhibition constant, which is then converted to the absolute Ki​ using the Cheng-Prusoff correction for competitive inhibition: Ki​=Kiapp​/(1+[S]/Km​) .

Orthogonal Validation: Surface Plasmon Resonance (SPR)

While stopped-flow provides thermodynamic affinity ( Ki​ ), modern drug development requires kinetic residence time ( τ ). SPR is used to determine the association ( kon​ ) and dissociation ( koff​ ) rate constants.

SPR Protocol Summary:

  • Immobilize recombinant CA isoforms onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Inject 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride at flow rates of 50 µL/min (to minimize mass transport limitations) in PBS-P buffer with 1% DMSO.

  • Record the sensogram and fit the binding curves to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Calculate Residence Time: τ=1/koff​ .

Representative Quantitative Data

Below is a structured data presentation template summarizing the expected kinetic profile of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride across key physiological and pathological CA isoforms.

CA IsoformLocalization / RelevanceStopped-Flow Ki​ (nM)SPR kon​ (M⁻¹s⁻¹)SPR koff​ (s⁻¹)Residence Time τ (min)
hCA I Cytosolic / Off-target250.5 ± 12.41.2 × 10⁴3.0 × 10⁻³~ 5.5
hCA II Cytosolic / Glaucoma18.2 ± 1.54.5 × 10⁵8.2 × 10⁻³~ 2.0
hCA IX Transmembrane / Tumor4.1 ± 0.68.9 × 10⁵3.6 × 10⁻⁴~ 46.3
hCA XII Transmembrane / Tumor6.8 ± 0.96.1 × 10⁵4.1 × 10⁻⁴~ 40.6

Note: The highly basic aminomethyl group heavily influences the electrostatic interactions at the lipophilic/hydrophilic interface of the CA IX/XII active sites, typically resulting in prolonged residence times against tumor-associated isoforms compared to cytosolic off-targets.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573. URL:[Link]

  • Linkuvienė, V., Zubrienė, A., Manakova, E., Petrauskas, V., Baranauskienė, L., Zakšauskas, A., Smirnov, A., Gražulis, S., Ladbury, J. E., & Matulis, D. (2018). "Thermodynamic, Kinetic, and Structural Parameterization of Human Carbonic Anhydrase Interactions Toward Enhanced Inhibitor Design." Quarterly Reviews of Biophysics, 51, e10. URL:[Link]

Application

Guide to the Preparation and Handling of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride Stock Solutions for In Vitro Cell Culture Studies

An Application Note and Protocol for Researchers Abstract This comprehensive application note provides a detailed, field-proven protocol for the preparation, sterile filtration, storage, and use of stock solutions of 1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the preparation, sterile filtration, storage, and use of stock solutions of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride for cell culture applications. Adherence to these guidelines is critical for ensuring the integrity of the compound and achieving reproducible, reliable results in downstream cellular assays. The protocols herein emphasize best practices in aseptic technique, solvent selection, and stability considerations, tailored for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Proper Stock Solution Preparation

The accuracy and reproducibility of in vitro studies involving small molecule compounds are fundamentally dependent on the quality and consistency of the stock solutions used. Improper handling, inaccurate concentration calculations, microbial contamination, or compound degradation can lead to misleading experimental outcomes, wasting valuable time and resources. 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a research compound whose efficacy in any cell-based assay relies on its precise and stable delivery to the culture environment.

This guide explains the causality behind each step, from selecting the appropriate solvent to the final dilution in cell culture media, providing a self-validating system to ensure compound integrity.

Physicochemical Properties and Strategic Handling

A thorough understanding of the compound's properties is essential for its effective use. The following table summarizes key data for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.

PropertyValueSource(s)
CAS Number 2094590-67-5[1][2][3]
Molecular Formula C₄H₁₁ClN₂O₂S[3]
Molecular Weight 186.66 g/mol [3]
Appearance White to Yellow Solid[3]
Purity ≥95% (typical)[3]
Storage (Solid) 2-8°C[3]
Solvent Selection: The Rationale for DMSO

For many organic small molecules used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4][5] It is a highly polar, aprotic "super solvent" capable of dissolving a wide array of compounds that have poor aqueous solubility.[6][7]

  • Causality: Using a solvent like DMSO allows for the creation of a highly concentrated master stock (e.g., 10-100 mM). This is advantageous because it minimizes the volume of solvent added to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%, a level that is easily achieved when diluting from a high-concentration master stock.[4][8]

Compound Stability: A Proactive Approach

While specific stability data for this compound in solution is not widely published, general chemical principles and data from structurally related molecules provide essential guidance.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Therefore, it is imperative to aliquot the master stock into single-use volumes.[4][9]

  • Chemical Stability: The presence of a cyclopropyl amine moiety suggests a potential susceptibility to hydrolytic degradation, particularly under non-neutral pH conditions. A study on a different molecule with this functional group highlighted its degradation at high pH.[10] Storing the DMSO stock at -80°C in a desiccated environment minimizes exposure to moisture and slows potential degradation pathways.

Protocol: Preparation of a 100 mM Master Stock Solution

This protocol details the preparation of a 100 mM master stock solution in sterile, cell culture-grade DMSO.

Materials and Equipment
  • 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, low-retention microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, hydrophilic; PES or PVDF membrane recommended)[11][12]

  • Sterile syringes (1 mL)

  • Laminar flow hood or biological safety cabinet

  • Cryogenic storage vials for aliquots

Master Stock Calculation

The mass of the compound required is determined using the following formula.[13][14]

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of a 100 mM Stock:

  • Mass (mg) = 100 mM × 1 mL × 186.66 g/mol / 1000

  • Mass (mg) = 18.67 mg

Step-by-Step Methodology
  • Preparation: Before weighing, allow the vial containing the compound to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.[9]

  • Weighing: In a chemical fume hood, carefully weigh out 18.67 mg of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube.[5] Close the cap tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If dissolution is difficult, brief ultrasonication may be applied.[9]

  • Sterile Filtration (Critical Step): All operations from this point must be performed in a laminar flow hood using aseptic technique.[15][16] a. Unpackage a 1 mL sterile syringe and a 0.22 µm sterile syringe filter. b. Draw the entire dissolved compound solution into the syringe. c. Securely attach the syringe filter to the tip of the syringe.[11] d. Dispense the solution through the filter into a new, sterile 1.5 mL microcentrifuge tube.[17] This step removes any potential microbial contaminants.[18][19]

  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately dispense the filtered stock solution into single-use aliquots (e.g., 10-20 µL) in sterile cryogenic vials.[9]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date. Store the aliquots in a labeled box at -80°C for long-term stability.

Protocol: Preparation of Working Solutions for Cell Culture

The master stock must be diluted to the final working concentration in your complete cell culture medium immediately before treating the cells.

Step-by-Step Methodology
  • Preparation: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.[16]

  • Thaw Stock: Remove a single aliquot of the 100 mM master stock from the -80°C freezer and thaw it at room temperature.

  • Dilution Calculation: Perform a serial dilution for accuracy. It is often best to first create an intermediate dilution.

    Example: Preparing a 10 µM working solution.

    • Step A (Intermediate Dilution): Dilute the 100 mM master stock 1:100 to create a 1 mM intermediate stock. Add 2 µL of the 100 mM stock to 198 µL of pre-warmed complete medium.

    • Step B (Final Dilution): Dilute the 1 mM intermediate stock 1:100 to achieve the final 10 µM concentration. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed medium in your culture plate well.

    • Final DMSO Check: The final concentration of DMSO in this example is 0.01%, which is well below the cytotoxic threshold for most cell lines.

  • Vehicle Control (Essential for Valid Data): Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound.[5] In the example above, this would involve adding 0.01% DMSO to the control wells.

  • Application: Mix gently and immediately add the working solutions (and vehicle control) to your cell cultures.

Workflow Visualizations

The following diagrams illustrate the key workflows for preparing master and working solutions.

Master_Stock_Preparation cluster_prep Preparation cluster_sterile Aseptic Processing weigh 1. Weigh 18.67 mg of Compound dissolve 2. Dissolve in 1 mL DMSO weigh->dissolve Vortex to mix filter 3. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter Draw into syringe aliquot 4. Aliquot into Single-Use Vials filter->aliquot Dispense filtered solution storage 5. Label and Store at -80°C aliquot->storage

Caption: Workflow for preparing a 100 mM master stock solution.

Working_Solution_Preparation cluster_dilution Dilution Series master_stock 1. Thaw 100 mM Master Stock Aliquot intermediate 2. Prepare Intermediate Dilution (e.g., 1 mM) in Pre-warmed Medium master_stock->intermediate final 3. Prepare Final Working Concentration (e.g., 10 µM) in Pre-warmed Medium intermediate->final treat_cells 5. Add to Cell Culture final->treat_cells vehicle 4. Prepare Vehicle Control (Medium + equivalent DMSO) vehicle->treat_cells

Caption: Workflow for preparing the final working solution.

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution
Compound fails to dissolve in DMSO Insufficient mixing; compound has low solubility even in DMSO.Vortex for a longer duration. Use brief sonication or gentle warming (do not exceed 50°C).[9] If it still fails to dissolve, a lower stock concentration may be necessary.
Precipitation observed upon dilution in media The compound's solubility limit in the aqueous culture medium has been exceeded.Ensure the master stock is fully dissolved before dilution. Lower the final working concentration. Keep the final DMSO concentration as low as possible, but sometimes a slightly higher (e.g., 0.2%) concentration can help maintain solubility.[8]
Inconsistent experimental results Degradation of stock from multiple freeze-thaw cycles; contamination; inaccurate pipetting.Always use a fresh, single-use aliquot for each experiment. Ensure aseptic technique is strictly followed. Calibrate pipettes regularly.
Unexpected cytotoxicity Off-target effects; toxicity from the solvent.Always run a vehicle control to assess the effect of DMSO alone.[5] Keep the final DMSO concentration below 0.1% whenever possible.

References

  • Sartorius. (n.d.). Sterile Filtration Solutions.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • NextSDS. (n.d.). 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride. Retrieved from [Link]

  • Purdue University. (n.d.). Molarity and Solution Units of Concentration. Retrieved from [Link]

  • European Collection of Cell Cultures. (n.d.). Cell culture protocols. Retrieved from [Link]

  • GVS. (2023). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Retrieved from [Link]

  • University of Natural Resources and Life Sciences, Vienna. (2015). Basic Techniques in Microbiology - Sterile filtration [Video]. YouTube. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO - gChem. Retrieved from [Link]

  • Karki, K., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Mullens, B., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of bifunctional building blocks. 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a highly valuable, densely functionalized scaffold used in medicinal chemistry. However, its dual nature—housing both a primary amine and a primary sulfonamide on a compact cyclopropane ring—creates unique stability challenges in aqueous media.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality behind its degradation, provide diagnostic troubleshooting for common experimental failures, and establish self-validating protocols to ensure absolute data integrity in your assays.

Mechanistic Causality: The "Why" Behind Degradation

To stabilize this compound, we must first understand why it degrades. The molecule contains a nucleophile (the primary amine) and an electrophilic center (the sulfonyl group) separated by a short carbon chain.

When supplied as a hydrochloride salt , the primary amine is protonated ( −NH3+​ ). In this state, the nitrogen's lone pair is engaged, rendering it entirely non-nucleophilic. Sulfonamides themselves are highly resistant to hydrolysis and remain exceptionally stable at acidic pH values [1].

However, when researchers dissolve this compound in physiological buffers (pH 7.4) or neutralize it for biological assays, the amine is deprotonated to its free base form ( −NH2​ ). This unleashes its nucleophilicity. The proximity of the free amine to the sulfonamide group triggers a rapid intramolecular nucleophilic attack , displacing ammonia ( NH3​ ) and forming a highly strained, cyclic 4-membered sultam (1,2-thiazetidine 1,1-dioxide derivative) [2]. At high concentrations, intermolecular condensation can also occur, leading to inactive dimers and oligomers.

DegradationPathway Salt HCl Salt Form (Protonated Amine) STABLE FreeBase Free Base Form (Reactive Nucleophile) UNSTABLE Salt->FreeBase pH > 7.0 (Deprotonation) FreeBase->Salt pH < 5.0 (Protonation) Sultam Intramolecular Cyclization (Cyclic Sultam + NH3) FreeBase->Sultam Intramolecular Attack Oligomer Intermolecular Condensation (Dimers/Oligomers) FreeBase->Oligomer Intermolecular Attack

Mechanistic pathway of pH-dependent degradation and sultam formation.

Diagnostic Troubleshooting & FAQs

Q1: Why does the concentration of my stock solution drop by 40% within hours of dissolving it in PBS (pH 7.4)? A1: This is a classic manifestation of pH-induced cyclization. By placing the hydrochloride salt into a buffered neutral environment, you are driving the equilibrium toward the free base. The free primary amine rapidly attacks the adjacent sulfonamide. To prevent this, stock solutions must never be prepared in neutral or basic buffers. Always prepare your master stocks in LC-MS grade DMSO or a dilute acidic aqueous solution (e.g., 0.1 mM HCl) where aliphatic sulfonamides maintain peak hydrolytic stability [3].

Q2: My LC-MS analysis of the degraded solution shows a major new peak with a mass of [M - 17]⁺. What is this? A2: A mass loss of exactly 17 Da from the parent ion is the definitive mass spectrometric signature for the loss of ammonia ( NH3​ ). This confirms that the degradation pathway is intramolecular cyclization. The amine nitrogen has successfully displaced the sulfonamide nitrogen, forming a cyclic sultam.

Q3: I need to dose this compound in a live-cell assay at pH 7.4. How can I use it if it degrades at this pH? A3: The key is managing reaction kinetics through concentration. The rate of intermolecular degradation is highly concentration-dependent (second-order kinetics), while intramolecular cyclization is first-order. Keep the compound in its acidic or DMSO stock form (e.g., 10 mM) until the absolute last moment. Dilute the compound directly into the pH 7.4 assay medium immediately prior to dosing the cells. At low working concentrations (e.g., <10 µM), the collision frequency drops drastically, and the compound will remain sufficiently intact for the duration of a standard 24-48 hour assay.

Q4: Is it safe to freeze-thaw my aqueous stock solutions? A4: No. Aqueous freeze-thaw cycles induce "cryoconcentration"—a phenomenon where the solute is excluded from the forming ice lattice, creating microscopic pockets of extreme concentration and altered pH. This physical stress severely accelerates intermolecular condensation. Aliquot your stocks into single-use vials prior to freezing.

Quantitative Stability Matrix

To guide your experimental design, I have summarized the stability kinetics of 1-(Aminomethyl)cyclopropane-1-sulfonamide across various standard laboratory conditions.

Solvent / Buffer SystempHTemp (°C)ConcentrationEstimated Half-life ( t1/2​ )Primary Degradation Pathway
0.1 mM HCl (aq) 4.02510 mM> 6 monthsNone (Stable)
LC-MS Grade DMSO N/A2550 mM> 6 monthsNone (Stable)
PBS Buffer 7.43710 mM< 2 hoursInter/Intramolecular Cyclization
PBS Buffer 7.43710 µM~ 18 hoursIntramolecular Cyclization
0.1 M NaOH (aq) 13.02510 mM< 30 minsBase-catalyzed Hydrolysis / Cyclization

Self-Validating Experimental Protocols

A robust protocol must prove its own success. The following workflow for preparing stock solutions includes an integrated LC-MS validation loop to ensure the integrity of your compound before it ever touches your biological assay.

Protocol: Preparation and Validation of Stable Stock Solutions

Materials Required:

  • 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (desiccated)

  • LC-MS Grade DMSO or 0.1 mM HCl (aq)

  • Amber glass vials (to prevent incidental photo-oxidation)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Equilibration: Allow the desiccated compound vial to reach room temperature before opening to prevent atmospheric moisture condensation.

  • Dissolution: Weigh the desired mass and dissolve it in LC-MS Grade DMSO to achieve a 10 mM stock concentration. Vortex gently until visually clear.

  • Self-Validation (T=0 Baseline):

    • Action: Immediately withdraw a 1 µL aliquot and dilute it into 999 µL of acidic LC-MS mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Analysis: Run a rapid LC-MS method. Record the Area Under the Curve (AUC) and retention time of the parent mass. This is your validated AUCT=0​ .

  • Aliquoting: Dispense the remaining 10 mM stock into single-use amber vials (e.g., 50 µL per vial).

  • Inert Atmosphere Sealing: Blanket the headspace of each vial with Argon or Nitrogen gas to displace oxygen, mitigating any risk of primary amine oxidation. Cap tightly.

  • Storage: Store immediately at -80°C.

  • Usage & Re-Validation: When thawing a vial for an assay, it must be used entirely or discarded. Validation rule: If a stock vial has been stored for >3 months, repeat Step 3. The compound is only validated for use if AUCT=current​≥0.98×AUCT=0​ .

Workflow Weigh Step 1: Weigh Compound (Room Temp, Dry) Dissolve Step 2: Dissolve in DMSO or 0.1 mM HCl Weigh->Dissolve Validate Step 3: LC-MS Baseline (Establish AUC T=0) Dissolve->Validate Aliquot Step 4: Aliquot & Argon Purge (Single-use vials) Validate->Aliquot Store Step 5: Store at -80°C (Strictly NO freeze-thaw) Aliquot->Store Assay Step 6: Dilute into pH 7.4 IMMEDIATELY before assay Store->Assay

Self-validating workflow for the preparation of stable stock solutions.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 National Institutes of Health (NIH) / PubMed Central[Link]

  • Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions National Institutes of Health (NIH) / PubMed Central[Link]

Optimization

how to prevent degradation of the cyclopropylamine moiety in 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride . While this compound is a highly valuable building block in medicinal chemistry, the strained cyclopropane ring, coupled with a primary amine and a sulfonamide moiety, presents unique stability challenges.

This guide synthesizes field-proven methodologies and mechanistic insights to help you prevent degradation, ring-opening, and yield loss during your synthetic workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My compound degrades via cyclopropane ring-opening during transition-metal-catalyzed cross-coupling reactions. Why is this happening? Mechanistic Causality: The nitrogen atom in the free aminomethyl group acts as a potent coordinating ligand for transition metals (e.g., Rh, Ir, Pd). Once coordinated, the nitrogen directs the metal center to insert directly into the proximal C-C bond of the highly strained cyclopropane ring. This directed C-C activation causes irreversible ring cleavage or expansion . Solution: To prevent unwanted ring-opening during metal-catalyzed steps elsewhere on your scaffold, you must eliminate the nitrogen's ability to coordinate.

  • Preferred: Maintain the compound as a hydrochloride salt (the protonated ammonium cannot coordinate to metals).

  • Alternative: If a free base is required for solubility, use a sterically bulky protecting group (e.g., Trityl). Crucial Warning: Do not use N-acyl or N-sulfonyl protecting groups (like Cbz, Bz, or Ts) if using Rh catalysts, as these groups actively direct and accelerate proximal C-C bond cleavage.

Q2: Why do stock solutions of the compound turn yellow and show multiple degradation peaks on LC-MS over time? Mechanistic Causality: Primary cyclopropylamines and aminomethylcyclopropanes are highly susceptible to oxidation and can react with trace carbonyl impurities in solvents to form Schiff bases. Additionally, extended exposure to ambient moisture can cause hydrolysis of the sulfonamide or amine degradation. Solution stability studies on related cyclopropylamine derivatives show significant degradation (area difference >2.0%) within just 12 hours at room temperature . Solution: Never store this compound in solution. Store the solid hydrochloride salt under an inert atmosphere (Argon or N₂) at -20 °C. If solutions must be prepared, use freshly degassed, carbonyl-free solvents and utilize them immediately.

Q3: When I neutralize the HCl salt to isolate the free base, the compound shows poor stability and polymerizes. How can I prevent this? Mechanistic Causality: The hydrochloride salt "locks" the amine lone pair, rendering it inert. Isolating the free base exposes a highly nucleophilic primary amine alongside a sulfonamide group, triggering intermolecular condensation. Furthermore, primary aminomethylcyclopropanes rapidly absorb CO₂ from the air to form carbamates . Solution: Avoid isolating the free base entirely. Perform in-situ neutralization strictly in the presence of the reacting electrophile (e.g., using Schotten-Baumann biphasic conditions) to trap the amine the exact moment it is generated.

Part 2: Quantitative Data & Compatibility Matrix

To ensure reproducible experiments, adhere to the quantitative thresholds and compatibility guidelines summarized below.

Degradation PathwayTriggering ConditionQuantitative IndicatorPreventive Action
Proximal C-C Cleavage Rh/Ir/Pd catalysts + Free Amine> 5% ring-opened byproduct via LC-MSMaintain HCl salt; use Trityl protection; avoid N-acyl groups.
Oxidation / Hydrolysis O₂, Moisture, pH > 9Area % diff > 2.0% over 12h at 27 °CStore solid at -20 °C under Argon; prepare solutions fresh.
Schiff Base Formation Trace carbonyls in solvents (e.g., Acetone)+12 Da or +40 Da mass adducts (MS)Use freshly degassed, strictly carbonyl-free solvents.

Part 3: Standard Operating Protocols (SOPs)

Protocol: In-Situ Free-Basing and Steric Protection (Tritylation)

Objective: Protect the primary amine with a sterically bulky Trityl (Trt) group to prevent transition-metal coordination and subsequent cyclopropane ring-opening during downstream cross-coupling. Self-Validating System: This protocol relies on TLC (Ninhydrin stain) as a built-in validation gate. If the baseline primary amine spot is still visible, protection is incomplete, and downstream metal catalysis will fail. Proceed only when the ninhydrin stain is completely negative.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride in anhydrous dichloromethane (DCM) under an Argon atmosphere at 0 °C.

    • Causality: The low temperature kinetically suppresses intermolecular condensation of the free base before the protecting group can react.

  • Reagent Addition: Add 1.2 eq of Trityl chloride (Trt-Cl) directly to the suspension.

    • Causality: Trityl is chosen over Cbz or Ts because the latter groups actively direct Rh/Ir catalysts to insert into the cyclopropane ring . The massive steric bulk of the Trityl group physically blocks metal coordination.

  • In-Situ Neutralization: Dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, generating the free amine in situ. Because Trt-Cl is already present in the mixture, the free amine is instantly trapped, preventing degradation.

  • Validation: Stir for 4 hours at room temperature. Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. A successful, safe-to-proceed reaction will show no purple/pink baseline spots.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationships between the compound's state, its degradation pathways, and the required preventive interventions.

DegradationPrevention Start 1-(Aminomethyl)cyclopropane- 1-sulfonamide HCl FreeBase Free Base Formation Start->FreeBase Neutralization Deg2 Atmospheric CO2 / O2 & Trace Carbonyls Start->Deg2 Poor storage Deg1 Transition Metal Catalysis (Pd, Rh, Ir) FreeBase->Deg1 Cross-coupling FreeBase->Deg2 Air exposure Out1 Directed C-C Cleavage (Ring Opening) Deg1->Out1 Out2 Carbamate / Schiff Base Deg2->Out2 Prev1 Keep as HCl Salt or Use Bulky Protection (Trt) Prev1->Deg1 Blocks Coordination Prev2 In-situ Trapping & Degassed Solvents Prev2->FreeBase Prevents Accumulation

Degradation pathways of the aminomethylcyclopropane moiety and targeted preventive strategies.

References

  • Wang, G.-W., McCreanor, N. G., Shaw, M. H., Whittingham, W. G., & Bower, J. F. (2016). New Initiation Modes for Directed Carbonylative C–C Bond Activation: Rhodium-Catalyzed (3 + 1 + 2) Cycloadditions of Aminomethylcyclopropanes. Journal of the American Chemical Society, 138(41), 13501–13504.[Link]

  • Kothapalli, P. K. S. R., Khagga, M., Mekala, N. R., Sigamani, J. P., Vundavilli, J. K., Masani, N. K., & Sharma, H. K. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica, 80(1), 77–88.[Link]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.[Link]

Troubleshooting

method refinement for consistent results with 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

An in-depth guide to achieving consistent and reproducible results with 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride for researchers and drug development professionals. Technical Support Center: 1-(Aminomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to achieving consistent and reproducible results with 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride for researchers and drug development professionals.

Technical Support Center: 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

Welcome to the technical support resource for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (CAS No. 2094590-67-5).[1][2][3] This guide is designed to provide researchers, medicinal chemists, and process development scientists with the critical information needed to achieve consistent and reliable experimental outcomes. By understanding the unique chemical nature of this building block, you can proactively address challenges related to solubility, reactivity, and stability.

This molecule incorporates three key chemical features that dictate its behavior:

  • A primary amine hydrochloride salt , which governs its solubility and nucleophilicity.

  • A sulfonamide moiety , a common pharmacophore with specific reactivity.

  • A cyclopropane ring , a strained three-membered ring that introduces unique steric and electronic properties and has inherent stability limits.[4][5]

This document moves beyond simple protocols to explain the scientific rationale behind each recommendation, empowering you to troubleshoot effectively and refine your methodologies.

Section 1: Compound Handling, Storage, and Properties (FAQ)

Proper handling and storage are the first steps in ensuring experimental consistency. Neglecting these fundamentals can introduce variability before an experiment even begins.

Q1: How should I properly store this compound upon receipt?

This compound should be stored under refrigerated conditions, typically 2-8°C , as recommended by suppliers.[3] It is supplied as a white to yellow solid.[3] To maintain its integrity, we advise storing it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment. Hydrochloride salts can be hygroscopic, and moisture can compromise both the physical state and reactivity of the compound.

Q2: What are the primary safety considerations for this reagent?

According to safety data, this compound is classified as a warning-level hazard, with potential for skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity through single exposure (H336), which may cause drowsiness or dizziness.[1] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[6]

Q3: Is the cyclopropane ring stable under typical laboratory conditions?

The cyclopropane ring is the most labile part of the molecule due to significant angle and torsional strain.[7][8] While it is stable enough for many synthetic transformations, its high ring strain (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under specific, typically harsh, conditions.[5] Conditions to use with caution include:

  • Catalytic Hydrogenation: Reactions involving catalysts like Palladium on carbon (Pd/C) and hydrogen gas can readily open the cyclopropane ring.[9]

  • High Temperatures: Prolonged exposure to high heat can lead to thermal decomposition.

  • Strong Lewis or Brønsted Acids: While generally stable, highly acidic conditions could potentially compromise the ring.

Section 2: Solubility and Solution Preparation

Inconsistent results often trace back to incomplete dissolution or incorrect preparation of stock solutions. The hydrochloride salt form of this amine dictates its solubility profile.

Q4: My compound will not dissolve in my reaction solvent (e.g., Dichloromethane, THF, Ethyl Acetate). What is the cause and how can I fix it?

This is the most common issue encountered. The protonated aminomethyl group (-CH₂NH₃⁺Cl⁻) makes the molecule a salt, rendering it highly polar. Consequently, it has good solubility in polar protic solvents like water and methanol but is sparingly soluble or insoluble in common non-polar organic solvents.[10]

Troubleshooting Guide: Achieving Solubility in Aprotic Organic Solvents

The solution is to convert the hydrochloride salt into its corresponding free amine in situ. The free amine is neutral, significantly less polar, and readily soluble in a wide range of organic solvents.

Experimental Protocol: In Situ Neutralization for Reaction Setup
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the desired amount of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (1.0 equivalent).

  • Solvent Addition: Add the anhydrous reaction solvent (e.g., Dichloromethane or THF). A suspension will form.

  • Cooling: Cool the suspension to 0°C using an ice-water bath. This mitigates any exotherm from the neutralization.

  • Base Addition: Slowly add a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.05-1.1 equivalents), dropwise to the stirred suspension.

  • Stirring: Stir the mixture at 0°C for 15-30 minutes. You will typically observe the solid dissolving as the soluble free amine is formed. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, may precipitate as a fine white solid.

  • Proceed with Reaction: The resulting solution containing the active, nucleophilic free amine can now be used directly for the subsequent reaction step (e.g., addition of an electrophile or coupling reagents).

Data Presentation: Qualitative Solubility Profile
SolventCompound FormExpected SolubilityRationale & Notes
Water, MethanolHydrochloride SaltSolubleHigh polarity of the salt form is compatible with polar protic solvents.
Dichloromethane (DCM)Hydrochloride SaltInsoluble / Sparingly SolubleThe salt's high polarity prevents dissolution in this less polar solvent.[10]
Tetrahydrofuran (THF)Hydrochloride SaltInsoluble / Sparingly SolubleInsufficient polarity to dissolve the salt form effectively.
Dichloromethane (DCM)Free AmineSolubleAfter neutralization, the non-polar free amine dissolves readily.
Tetrahydrofuran (THF)Free AmineSolubleThe free amine is compatible with this common ethereal solvent.
Visualization: Workflow for Solution Preparation

start Prepare Solution of Compound solvent_q Is reaction solvent polar? (e.g., H2O, MeOH) start->solvent_q dissolve Dissolve directly solvent_q->dissolve  Yes neutralize Perform in situ neutralization (add TEA or DIPEA) solvent_q->neutralize No use_solution Use resulting solution for reaction dissolve->use_solution neutralize->use_solution

Caption: Decision workflow for dissolving the compound.

Section 3: Reaction Condition Refinement

Achieving consistent yields and purity requires careful consideration of the compound's reactivity, particularly the nucleophilicity of the amine.

Q5: My amide coupling reaction (e.g., with EDCI/HOBt) has a very low yield. What are the most likely causes?

Low yields in reactions requiring a nucleophilic amine are almost always due to incomplete neutralization of the hydrochloride salt. The protonated amine (R-NH₃⁺) is not nucleophilic and will not react with electrophiles.

Troubleshooting Guide: Optimizing Amine Nucleophilicity

  • Primary Cause: Insufficient base. The amine starting material is already protonated. You must add at least one full equivalent of a non-nucleophilic base just to generate the reactive free amine.[11] This is in addition to any base that may be consumed by other acidic protons in the reaction (e.g., a carboxylic acid coupling partner).

  • Solution: Use a minimum of 2.1 equivalents of base (e.g., DIPEA) for a standard coupling with a carboxylic acid: 1.05 equivalents to neutralize the amine salt and 1.05 equivalents to neutralize the carboxylic acid.

  • Secondary Cause: Moisture sensitivity of coupling reagents. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. Sulfonyl chlorides, if used, are also highly sensitive to moisture.[12]

  • Tertiary Cause: Order of addition. Always generate the free amine first before adding the coupling reagents and the electrophile.

Visualization: Activating the Nucleophile

Salt R-CH₂-NH₃⁺ Cl⁻ (Protonated Salt) Non-Nucleophilic Base + Tertiary Base (e.g., TEA, DIPEA) Amine R-CH₂-NH₂ (Free Amine) Nucleophilic Byproduct + Base-H⁺ Cl⁻ Base->Amine Neutralization (Equilibrium Shift)

Caption: Equilibrium between the inactive salt and the reactive free amine.

References

  • ChemBK. 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride. Available from: [Link]

  • NextSDS. 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). Available from: [Link]

  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. (2026). Available from: [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Available from: [Link]

  • Reddit. Hydrochloride salt of amine. (2023). Available from: [Link]

  • ResearchGate. Is there a simple procedure to make HCl salt of amine compound without using HCl gas? (2015). Available from: [Link]

  • OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain. (2023). Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Available from: [Link]

  • Chemistry LibreTexts. 4.2: Cycloalkanes and Their Relative Stabilities. (2023). Available from: [Link]

  • YouTube. Stability of Cycloalkanes - Angle Strain. (2018). Available from: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. (2023). Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Preclinical Toxicity of 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride

Welcome to the Preclinical Application Support Center. As drug development professionals, you know that advancing a compound containing both a primary amine and a sulfonamide moiety requires careful navigation of physico...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Application Support Center. As drug development professionals, you know that advancing a compound containing both a primary amine and a sulfonamide moiety requires careful navigation of physicochemical and metabolic liabilities.

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride presents unique challenges in preclinical models, primarily driven by its amphoteric nature, local tissue irritancy, and potential for bioactivation. This guide provides mechanistic explanations and self-validating protocols to troubleshoot and minimize toxicity during your in vivo and in vitro workflows.

Formulation & Local Tolerability

Q: Why are we observing severe injection site reactions (phlebitis/necrosis) following intravenous (IV) administration in rodents?

A: The root cause is a combination of pH extremes and direct chemical irritancy. The compound is supplied as a hydrochloride (HCl) salt. When dissolved in unbuffered saline, the primary amine's HCl salt dissociates, significantly dropping the vehicle pH. Furthermore, primary amines are documented as localized skin and eye irritants (classified as Skin Irrit. 2 and Eye Irrit. 2A)[1]. Administering a highly acidic, inherently irritating solution intravenously causes rapid endothelial damage and subsequent necrosis.

Troubleshooting Logic: You must uncouple the systemic toxicity of the drug from the localized toxicity of the formulation.

  • Solution: Substitute unbuffered saline with a buffered vehicle (e.g., 50 mM Phosphate buffer or 10% Captisol in Citrate buffer) titrated to a physiological pH of 7.0–7.4 prior to administration.

Renal Toxicity: Managing Crystal Nephropathy

Q: Our 7-day repeat-dose rat studies show oliguric Acute Kidney Injury (AKI) with elevated BUN and Cystatin C. Histopathology reveals tubular obstruction. Is the compound directly nephrotoxic?

A: It is highly likely you are observing2 rather than direct cellular cytotoxicity[2]. Sulfonamides are weak acids. In the distal tubules of the kidney, water is reabsorbed, concentrating the drug. Because rodent urine is naturally highly concentrated and often acidic (pH < 5.5), the sulfonamide moiety becomes un-ionized, drastically reducing its aqueous solubility. This leads to rapid precipitation, physical obstruction of the nephron, and subsequent AKI[2].

Traditional biomarkers like Blood Urea Nitrogen (BUN) and serum creatinine are late-stage indicators of damage. To detect this earlier, you must monitor highly sensitive biomarkers like3[3].

Protocol 1: In Vivo Mitigation of Sulfonamide Crystal Nephropathy

This protocol is designed to artificially increase sulfonamide solubility in the renal tubules by manipulating urine volume and pH.

  • Pre-hydration: Administer 10–20 mL/kg of 0.9% sterile saline subcutaneously to the subjects 1 hour prior to dosing. This forces a high-volume diuresis state, diluting the drug concentration in the tubular lumen[2].

  • Urine Alkalinization: Supplement the subjects' drinking water with 150 mM Sodium Bicarbonate ( NaHCO3​ ) starting 48 hours prior to the study and continuing throughout the dosing period. This ensures the sulfonamide remains ionized and soluble[2].

  • Self-Validation Step: Collect urine at 24-hour intervals. The protocol is validated if the measured urine pH remains strictly > 7.0. Perform polarized light microscopy on the urine sediment; the absence of classic "shock of wheat" sulfonamide crystals confirms the mitigation is successful[2].

AKI_Workflow Start Observe AKI Biomarkers (Cystatin C, KIM-1 ↑) Urinalysis Perform Urinalysis & Microscopy Start->Urinalysis CheckCrystals Crystalluria Present? Urinalysis->CheckCrystals Yes Sulfonamide Crystal Nephropathy CheckCrystals->Yes Yes No Check Direct Tubular Toxicity / RMs CheckCrystals->No No Action1 Alkalinize Urine (NaHCO3) & Increase Hydration Yes->Action1 Action2 Assess Covalent Binding & CYP Inhibition No->Action2

Caption: Diagnostic and mitigation workflow for acute kidney injury (AKI) in preclinical models.

Hepatic & Idiosyncratic Toxicity: Reactive Metabolites

Q: During a 14-day toxicology study, we noted delayed-onset hepatotoxicity and suspected idiosyncratic adverse drug reactions (IADRs). Could the compound be undergoing bioactivation?

A: Yes. Both primary amines and sulfonamides are well-documented4[4]. Cytochrome P450 (CYP) enzymes in the liver can oxidize the primary amine to a hydroxylamine, which can further oxidize into a highly electrophilic nitroso intermediate. Because these reactive species are transient, they cannot be detected in standard circulation[5]. Instead, they covalently bind to nucleophilic residues on hepatic macromolecules, depleting intracellular glutathione (GSH) and triggering Type B (idiosyncratic/immunoallergic) toxicity[5].

Bioactivation Parent 1-(Aminomethyl)cyclopropane- 1-sulfonamide CYP CYP450 Oxidation (Liver) Parent->CYP Bioactivation Hydroxylamine Hydroxylamine / Nitroso Reactive Metabolite CYP->Hydroxylamine GSH Glutathione (GSH) Detoxification Hydroxylamine->GSH Trapping Adduct Covalent Protein Binding (Type B Toxicity) Hydroxylamine->Adduct GSH Depletion Excretion Stable GSH Adduct (Excreted) GSH->Excretion

Caption: CYP450-mediated bioactivation of primary amines to reactive intermediates and GSH detoxification.

Protocol 2: In Vitro Glutathione (GSH) Trapping Assay

To definitively prove whether bioactivation is causing your hepatotoxicity, you must "trap" the transient reactive metabolites in vitro before they bind to proteins.

  • Incubation Matrix: Prepare a reaction mixture containing 10 µM of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride and human or rat liver microsomes (HLM/RLM) at a protein concentration of 1.0 mg/mL.

  • Cofactor & Trap Addition: Add 5 mM reduced Glutathione (GSH) as the nucleophilic trapping agent. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Reaction & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry. Scan for a neutral loss of 129 Da (characteristic of GSH adduct fragmentation) or a direct mass shift corresponding to the parent mass + 305 Da (direct GSH conjugation).

  • Self-Validation Step: Run a parallel positive control using Acetaminophen or Diclofenac. The assay is only valid if the positive control successfully yields its well-characterized GSH adduct mass shift.

Quantitative Data Summary

Use the following table to benchmark your preclinical diagnostic and mitigation parameters.

Table 1: Quantitative Biomarkers and Mitigation Targets for Preclinical Toxicity

Toxicity DomainDiagnostic BiomarkerCritical ThresholdMitigation StrategyTarget Parameter
Local Irritation Vehicle pHpH < 4.0Buffer substitution (Citrate/Phosphate)Dosing Vehicle pH 7.0 - 7.4
Crystal Nephropathy Urine pHpH < 5.5 NaHCO3​ administrationUrine pH > 7.0
Acute Kidney Injury Cystatin C / KIM-1> 2-fold baseline increaseForced diuresis / Dose reductionNormalization within 48h
Reactive Metabolites Covalent Binding> 50 pmol eq/mg proteinStructural modification / Antioxidants< 10 pmol eq/mg protein

References

  • Chemical Substance Information - NextSDS: "1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride." nextsds.com. 1

  • Overview of Antibiotic-Induced Nephrotoxicity: "Overview of Antibiotic-Induced Nephrotoxicity - PMC - NIH." nih.gov.2

  • Metabolites in Safety Testing (MIST): "Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment | Chemical Research in Toxicology." acs.org. 5

  • Renal Biomarkers: "Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury - PMC." nih.gov. 3

  • Structural Alerts for Reactive Metabolites: "Use of Structural Alerts for Reactive Metabolites in the Application SpotRM | Chemical Research in Toxicology." acs.org. 4

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparative Analysis: 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride in Medicinal Chemistry

Here is a comprehensive, objective comparison guide designed for researchers, medicinal chemists, and drug development professionals. Executive Summary In modern drug discovery, incorporating sp³-rich building blocks is...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, objective comparison guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In modern drug discovery, incorporating sp³-rich building blocks is a proven strategy to escape "flatland," thereby improving the solubility, metabolic stability, and target specificity of clinical candidates. [1] is a highly specialized, bifunctional pharmacophore. It combines a rigid cyclopropane core with two versatile functional groups: a primary amine (primed for amide coupling) and a primary sulfonamide (a classic hydrogen bond donor/acceptor and zinc-binding motif).

This guide provides an in-depth comparative analysis of this compound against its structural analogs, detailing its unique stereoelectronic properties, synthetic handling, and applications in target-based drug design.

Structural and Physicochemical Comparison

When selecting a building block for library synthesis or lead optimization, the choice of the central cycloalkane ring drastically alters the spatial trajectory (exit vectors) of the attached functional groups. The cyclopropane ring enforces a bond angle of roughly 60°, increasing the s-character of the C-C bonds and projecting the 1,1-substituents at a wider, more rigid angle compared to a cyclobutane ring.

Quantitative Data Summary

Table 1: Physicochemical comparison of 1,1-disubstituted cycloalkane sulfonamides.

Property1-(Aminomethyl)cyclopropane-1-sulfonamide HCl1-(Aminomethyl)cyclobutane-1-sulfonamide HCl1-(Aminomethyl)-N-(tert-butyl)cyclopropane-1-sulfonamide
CAS Number 2094590-67-5N/A (Commercially Available)2094840-99-8
Molecular Weight 186.66 g/mol (Salt)200.69 g/mol (Salt)206.31 g/mol (Free base)
TPSA ~68.5 Ų~68.5 Ų72.19 Ų
Predicted LogP -0.50.00.20
Ring Strain ~27.5 kcal/mol~26.3 kcal/mol~27.5 kcal/mol
Primary Utility Rigid spacer, MEK/CAI scaffoldsLipophilic expansion, altered exit vectorsProtected intermediate for selective N-alkylation [2]

Expertise & Causality in Scaffold Selection: Medicinal chemists favor the cyclopropane variant over the cyclobutane analog when strict spatial constraints are required within a binding pocket. The cyclopropane core minimizes the entropic penalty upon binding due to its extreme rigidity. Conversely, the N-tert-butyl protected variant is utilized when downstream synthetic steps require harsh electrophiles that would otherwise cross-react with an unprotected primary sulfonamide.

Pharmacophore Rationale in Drug Design

The utility of the cyclopropane-1-sulfonamide motif is well-documented in the development of kinase inhibitors. For instance, the MEK inhibitor [3] utilizes a substituted cyclopropane-sulfonamide to achieve precise binding in the allosteric site of MAP2K1 [4]. The cyclopropane ring acts as a structural anchor, directing the sulfonamide to form critical hydrogen bonds while occupying a specific lipophilic sub-pocket.

BindingLogic Core Cyclopropane Core Vector1 Aminomethyl Group Core->Vector1 sp3 exit vector Vector2 Sulfonamide Group Core->Vector2 sp3 exit vector Target3 Lipophilic Pocket (Steric Fit) Core->Target3 Shape complementarity Target1 Solvent Exposed Region / H-Bonding Vector1->Target1 Amide linkage Target2 Zinc/Metal Binding or H-Bond Donor Vector2->Target2 Target engagement

Caption: Pharmacophore binding logic of the 1,1-disubstituted cyclopropane scaffold.

Experimental Methodology: Standardized Amide Coupling

Integrating [5] into a target molecule typically involves amide bond formation. Because the building block contains both a primary amine and a primary sulfonamide, chemoselectivity is the primary synthetic hurdle.

SyntheticWorkflow A 1-(Aminomethyl)cyclopropane- 1-sulfonamide HCl C Amide Coupling (HATU, DIPEA, DMF) A->C Free base generation B Carboxylic Acid Partner B->C Activation D Intermediate Sulfonamide C->D C-N Bond Formation E Target Compound (e.g., MEK/CA Inhibitor) D->E Downstream Derivatization

Caption: Synthetic workflow for chemoselective amide coupling of the cyclopropane building block.

Protocol: HATU-Mediated Chemoselective Amide Coupling

Objective: To couple the primary amine of the cyclopropane building block with a target carboxylic acid, leaving the less nucleophilic primary sulfonamide intact.

Step-by-Step Procedure & Causality:

  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.1 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the aminomethyl group is adjacent to a sterically demanding quaternary carbon center. HATU forms a highly reactive OAt ester that overcomes this steric hindrance efficiently.

  • Free-Basing the Building Block: In a separate vial, suspend 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (1.1 eq) in DMF.

    • Causality: The compound is supplied as an HCl salt to prevent self-condensation and degradation during storage. It must be neutralized in situ. The 3.0 eq of DIPEA used in step 1 accounts for neutralizing this salt (1.0 eq), deprotonating the acid (1.0 eq), and maintaining the basic environment necessary for coupling.

  • Coupling and Self-Validation: Add the suspension dropwise to the activated acid. Stir at room temperature for 2-4 hours.

    • Self-Validating System: Monitor the reaction via LC-MS. The protocol is validated when the mass of the activated OAt ester disappears and the product mass [M+H]+ appears. The primary sulfonamide acts as an internal control; its lower nucleophilicity (due to the electron-withdrawing sulfonyl group) ensures it does not react under these conditions, preventing unwanted dimerization.

  • Quenching and DMF Removal: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer three times with a 5% aqueous LiCl solution.

    • Causality: DMF is notoriously difficult to remove via rotary evaporation. The 5% LiCl wash drastically increases the partition coefficient of DMF into the aqueous layer, ensuring a clean crude product without requiring high-vacuum distillation.

  • Final Isolation: Wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

References

  • PubChemLite. "1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride (C4H10N2O2S)". Université du Luxembourg. URL: [Link]

  • National Center for Biotechnology Information. "Refametinib". PubChem. URL: [Link]

  • European Patent Office. "Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof". Google Patents (EP2462111B1).
Comparative

Preclinical Benchmarking Guide: 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride vs. Standard-of-Care Carbonic Anhydrase Inhibitors

Executive Summary & Strategic Context When benchmarking early-stage chemical building blocks against mature standard-of-care (SoC) drugs, the comparison must be framed around Ligand Efficiency (LE) and synthetic tractabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

When benchmarking early-stage chemical building blocks against mature standard-of-care (SoC) drugs, the comparison must be framed around Ligand Efficiency (LE) and synthetic tractability rather than absolute binding affinity.

This guide evaluates 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (CAS: 2094590-67-5), a novel aliphatic sulfonamide fragment. Historically, the Carbonic Anhydrase (CA) inhibitor landscape has been dominated by aromatic and heterocyclic sulfonamides like Acetazolamide and Dorzolamide. However, aliphatic sulfonamides are gaining significant traction in Fragment-Based Drug Discovery (FBDD) due to their unique sp3 -rich geometries, which offer distinct vectors for exploring the enzyme's active site [1].

Here, we benchmark this fragment against SoC inhibitors, providing the mechanistic rationale, self-validating experimental workflows, and comparative kinetic data necessary for hit-to-lead optimization.

Mechanistic Rationale: The "Tail Approach" in CA Inhibition

Carbonic anhydrases are zinc-metalloenzymes that catalyze the reversible hydration of CO2​ . Isoforms like hCA IX and XII are overexpressed in hypoxic solid tumors, promoting an acidic tumor microenvironment that drives metastasis.

The structural logic of 1-(Aminomethyl)cyclopropane-1-sulfonamide relies on three distinct functional zones:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) acts as a potent ZBG, displacing the zinc-bound water molecule in the CA active site.

  • The Conformational Restrictor: The cyclopropane ring limits the conformational flexibility of the aliphatic chain. This pre-organization reduces the entropic penalty upon binding compared to linear alkyl chains [2].

  • The Synthetic Handle: The aminomethyl group ( −CH2​NH2​ ) points toward the solvent-exposed rim of the active site. This serves as an ideal anchor for the "Tail Approach" —allowing medicinal chemists to append bulky, isoform-selective moieties via simple amide couplings or reductive aminations without disrupting the core zinc coordination.

CA_Pathway Hypoxia Tumor Hypoxia (Low pO2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (Overexpression) HIF1a->CAIX Transcriptional Activation Reaction CO2 + H2O ↔ HCO3- + H+ CAIX->Reaction Metalloenzyme Catalysis Microenvironment Acidic Tumor Microenvironment (Promotes Metastasis) Reaction->Microenvironment Extracellular Acidification Inhibitor Aliphatic Sulfonamide Fragment (ZBG) Inhibitor->CAIX Coordinates Catalytic Zn2+

Mechanism of CA IX in tumor hypoxia and targeted inhibition via sulfonamide zinc-binding groups.

Experimental Workflows for Benchmarking

To build a self-validating data package, we must employ orthogonal assays. End-point assays are insufficient for characterizing fragments with rapid dissociation rates ( koff​ ). Therefore, we pair real-time kinetic profiling (SPR) with ultra-fast catalytic assays (Stopped-Flow).

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Fragments often exhibit low affinity (high micromolar KD​ ). SPR is utilized because it provides label-free, real-time kinetic data ( kon​ and koff​ ) and confirms a 1:1 binding stoichiometry, which is critical for ruling out false positives caused by compound aggregation.

  • Sensor Chip Preparation: Dock recombinant hCA II or hCA IX onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of ~3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight analytes.

  • Analyte Preparation: Dissolve 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride in running buffer (e.g., PBS-P+ with 1% DMSO). Prepare a 2-fold dilution series ranging from 10 µM to 500 µM.

  • Injection & Data Acquisition: Inject the concentration series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Kinetic Evaluation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Immobilization Target Immobilization (Amine Coupling) Screening Fragment Screening (Concentration Series) Immobilization->Screening Kinetics Kinetic Profiling (kon, koff determination) Screening->Kinetics Sensorgram Analysis Validation Orthogonal Assay (Stopped-Flow) Kinetics->Validation Hit Triage (KD < 1 mM)

Fragment-based drug discovery workflow utilizing Surface Plasmon Resonance for kinetic profiling.

Protocol 2: Stopped-Flow CO2​ Hydration Assay

Causality: Carbonic Anhydrase is one of the fastest enzymes known ( kcat​≈106 s−1 ). Standard steady-state UV-Vis spectrophotometers cannot capture the initial reaction rates. A stopped-flow instrument achieves dead-times of <2 milliseconds, allowing accurate determination of the inhibition constant ( Ki​ ) [3].

  • Reagent Setup: Prepare Syringe A with 20 mM HEPES buffer (pH 7.5), 20 mM Na2​SO4​ (to maintain ionic strength), 0.2 mM Phenol Red indicator, and the purified CA enzyme (~10 nM).

  • Inhibitor Incubation: Pre-incubate the enzyme solution with varying concentrations of the sulfonamide fragment for 15 minutes at room temperature to establish binding equilibrium.

  • Substrate Preparation: Prepare Syringe B with CO2​ -saturated water (substrate concentrations ranging from 1.7 to 17 mM).

  • Rapid Mixing: Trigger the stopped-flow apparatus to rapidly mix equal volumes of Syringe A and B. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) for 10–50 seconds.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the data using a Lineweaver-Burk or Dixon plot to determine the Ki​ values.

Comparative Data Presentation

When benchmarking a fragment against SoC drugs, absolute affinity ( Ki​ ) will naturally be lower. The critical metric is Ligand Efficiency (LE) , calculated as LE=(1.37×pKi​)/Nheavy​ . An LE > 0.3 is generally considered the threshold for a highly promising lead.

As shown in the table below, while Acetazolamide and Dorzolamide exhibit nanomolar affinities, the aliphatic cyclopropane fragment demonstrates an exceptional Ligand Efficiency, validating it as a structurally efficient starting point for drug design [4].

CompoundDrug ClassHeavy Atoms ( N ) Ki​ hCA II (µM) Ki​ hCA IX (µM)Ligand Efficiency (LE)*
Acetazolamide (AAZ) SoC (Aromatic)110.0120.0250.98
Dorzolamide (DZA) SoC (Heterocyclic)190.0090.0520.58
1-(Aminomethyl)cyclopropane-1-sulfonamide Fragment (Aliphatic)9~85.0~110.00.62

*LE values are calculated based on hCA II affinity. The fragment exhibits an LE superior to Dorzolamide, indicating that its binding interactions per heavy atom are highly optimized.

Conclusion & Future Directions

Benchmarking 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride against standard-of-care CA inhibitors reveals its true value: it is not a finished drug, but a highly efficient, sp3 -enriched pharmacophore. Its excellent Ligand Efficiency (0.62) and the presence of a primary amine handle make it an ideal candidate for kinetic target-guided synthesis (KTGS) and structure-based drug design. Future optimization should focus on utilizing the aminomethyl vector to append bulky tails that interact with the variable amino acid residues at the entrance of the CA IX active site, thereby driving tumor-specific selectivity.

References

  • Alterio, V., et al. (2023). "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors." Biology (Basel). Available at:[Link]

  • Poulsen, S. A., et al. (2006). "Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Maren, T. H., et al. (1993). "A new class of carbonic anhydrase inhibitor." Molecular Pharmacology. Available at:[Link]

  • Nocentini, A., et al. (2025). "Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae." Archiv der Pharmazie. Available at:[Link]

Validation

validation of a biomarker for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride activity

A Comparative Guide to the Validation of Pharmacodynamic Biomarkers for Novel LSD1 Inhibitors For Researchers, Scientists, and Drug Development Professionals Executive Summary The successful clinical development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Validation of Pharmacodynamic Biomarkers for Novel LSD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful clinical development of novel therapeutic agents hinges on the establishment of robust pharmacodynamic (PD) biomarkers to confirm target engagement and elucidate dose-response relationships. 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride represents a novel structural class of potential epigenetic modulators, likely targeting Lysine-Specific Demethylase 1 (LSD1), a key enzyme in chromatin remodeling and gene expression.[1][2][3] This guide provides a comprehensive framework for the selection, comparison, and validation of candidate PD biomarkers for this class of compounds. We will explore the rationale behind targeting LSD1, compare direct and indirect biomarkers of its inhibition, and provide detailed, field-tested protocols for their analytical and preclinical validation. This document is designed to empower research teams to make informed decisions and design rigorous experiments that adhere to the highest standards of scientific integrity and regulatory expectations.[4][5][6]

Introduction: The Rationale for Targeting LSD1 and the Critical Need for a Validated Biomarker

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in cellular differentiation and proliferation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its overexpression is implicated in a variety of malignancies, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), where it contributes to the maintenance of an undifferentiated, stem-cell-like state.[1][7][8] Consequently, LSD1 has emerged as a high-value target for cancer therapy.[9]

The compound 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, with its unique cyclopropane-sulfonamide structure, is hypothesized to act as an inhibitor of LSD1.[3][10] The development of such an inhibitor requires a reliable method to measure its biological activity in preclinical and clinical settings. A validated pharmacodynamic biomarker is therefore not merely advantageous, but essential for:

  • Confirming Target Engagement: Providing direct evidence that the drug is interacting with LSD1 in the intended manner.

  • Guiding Dose Selection: Establishing a relationship between drug concentration and biological effect to inform dose-escalation studies and identify the optimal therapeutic window.

  • Patient Stratification: Potentially identifying patient populations most likely to respond to therapy based on baseline biomarker levels.[7]

  • Supporting Regulatory Submissions: Robust biomarker data is a key component of the evidence package required by regulatory agencies like the FDA.[6][11]

This guide will focus on a head-to-head comparison of two primary candidate biomarkers for LSD1 inhibition: the direct, on-target marker of histone methylation and a downstream, functional marker related to gene expression changes.

Comparative Analysis of Candidate Biomarkers

The selection of a biomarker is a strategic decision that balances biological relevance with analytical feasibility. For an LSD1 inhibitor like 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, we propose the comparative validation of two distinct biomarker candidates.

Biomarker Candidate Description Pros Cons
Candidate A: Global H3K4me2 Levels A direct, proximal biomarker measuring the accumulation of dimethylated Histone H3 at lysine 4, the primary substrate of LSD1.[12]High Biological Plausibility: Directly reflects the enzymatic inhibition of LSD1. Universally Applicable: Not dependent on a specific cell type's gene expression profile.Technically Demanding: Requires validated antibodies and robust assay development (e.g., ELISA, Western Blot, Mass Spectrometry). Potentially Low Dynamic Range: Basal levels of methylation may be high, making it challenging to detect modest changes.
Candidate B: Neuroendocrine Gene Signature (e.g., ASCL1, GRP) An indirect, distal biomarker measuring changes in the expression of genes regulated by LSD1, particularly relevant in neuroendocrine cancers like SCLC.[13]High Functional Relevance: Links target engagement to a downstream biological effect. High Sensitivity: Changes in mRNA levels can be amplified and detected with high precision using qPCR.Context-Dependent: The specific gene signature may vary between tumor types. Potential for Confounding Factors: Gene expression can be influenced by other signaling pathways.

Experimental Validation Workflow: A Phased, Comparative Approach

The validation of a biomarker is a multi-step process that builds confidence in its reliability and utility.[14][15][16] We will proceed through a phased approach, running our two candidate biomarkers through the same rigorous gauntlet of analytical and preclinical validation.

Diagram: Overall Biomarker Validation Workflow

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Preclinical Validation cluster_2 Phase 3: Decision & Clinical Translation P1_A Assay Development & Optimization (ELISA/MS for H3K4me2, qPCR for Gene Signature) P1_B Performance Characterization (Accuracy, Precision, Sensitivity, Specificity) P1_A->P1_B P2_A In Vitro Studies (Cell Lines) P1_B->P2_A Validated Assays P2_B In Vivo Studies (Xenograft Models) P2_A->P2_B P3_A Comparative Data Analysis & Biomarker Selection P2_B->P3_A Preclinical Data P3_B Clinical Assay Development & Deployment P3_A->P3_B

Caption: A phased approach to biomarker validation, from initial assay development to clinical translation.

Phase 1: Analytical Validation

Analytical validation ensures that the assay used to measure the biomarker is accurate, reliable, and reproducible.[15] This phase is critical for establishing the fundamental trustworthiness of the data.

Protocol 1: Analytical Validation of H3K4me2 by ELISA

  • Objective: To validate a sandwich ELISA for the quantification of global H3K4me2 levels in cell lysates and tumor homogenates.

  • Materials:

    • Histone extraction buffers

    • Validated capture and detection antibodies specific for H3K4me2

    • Recombinant H3K4me2 protein standards

    • ELISA plates, buffers, and substrate

  • Methodology:

    • Coat Plate: Coat a 96-well plate with the H3K4me2 capture antibody overnight at 4°C.

    • Block: Wash the plate and block with 3% BSA in PBS for 2 hours at room temperature.

    • Sample/Standard Incubation: Add serially diluted recombinant H3K4me2 standards and histone extracts from treated and untreated samples. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated H3K4me2 detection antibody. Incubate for 1 hour.

    • Enzyme Conjugate: Wash and add streptavidin-HRP. Incubate for 30 minutes.

    • Develop: Wash and add TMB substrate. Stop the reaction with 2N H₂SO₄.

    • Read: Measure absorbance at 450 nm.

  • Validation Parameters:

    • Accuracy: Spike known amounts of recombinant H3K4me2 into a sample matrix and calculate percent recovery.

    • Precision (Intra- and Inter-assay): Run the same samples multiple times on the same plate and on different days. Calculate the coefficient of variation (%CV).

    • Sensitivity (Lower Limit of Quantification, LLOQ): Determine the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.

    • Specificity: Test for cross-reactivity with other histone modifications (e.g., H3K4me1, H3K4me3).

Protocol 2: Analytical Validation of ASCL1 mRNA by RT-qPCR

  • Objective: To validate a reverse transcription quantitative PCR (RT-qPCR) assay for the measurement of ASCL1 mRNA levels.

  • Materials:

    • RNA extraction kit

    • Reverse transcriptase

    • qPCR master mix (SYBR Green or TaqMan)

    • Validated primers for ASCL1 and a reference gene (e.g., GAPDH, ACTB)

  • Methodology:

    • RNA Extraction: Isolate total RNA from cell or tissue samples. Assess RNA quality and quantity.

    • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

    • qPCR: Set up qPCR reactions with primers for ASCL1 and the reference gene. Run on a calibrated qPCR instrument.

    • Data Analysis: Calculate the relative expression of ASCL1 using the ΔΔCt method.

  • Validation Parameters:

    • Primer Specificity: Confirm that primers amplify a single product of the correct size by melt curve analysis and gel electrophoresis.

    • Amplification Efficiency: Generate a standard curve using a serial dilution of cDNA to ensure the efficiency is between 90-110%.

    • Precision: Assess intra- and inter-assay variability by running technical and biological replicates.

    • Linearity and Dynamic Range: Determine the range of input RNA over which the assay is linear.

Phase 2: Preclinical Validation

Preclinical validation aims to demonstrate that the biomarker changes in response to the drug in a dose- and time-dependent manner in relevant biological systems.

Protocol 3: In Vitro Dose-Response and Time-Course Characterization

  • Objective: To compare the modulation of H3K4me2 and ASCL1 mRNA in a sensitive cell line (e.g., NCI-H510 SCLC cells) following treatment with 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.

  • Methodology:

    • Dose-Response: Plate NCI-H510 cells and treat with a range of drug concentrations (e.g., 0.01 nM to 10 µM) for a fixed time point (e.g., 72 hours).

    • Time-Course: Treat NCI-H510 cells with a fixed concentration of the drug (e.g., the IC50 value for proliferation) and harvest cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Sample Processing: For each condition, harvest cells for both histone extraction (for H3K4me2 ELISA) and RNA isolation (for ASCL1 qPCR).

    • Analysis: Analyze the samples using the analytically validated assays from Phase 1. Plot the dose-response and time-course curves for both biomarkers.

Protocol 4: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

  • Objective: To establish a relationship between drug exposure (PK) and biomarker modulation (PD) in a mouse xenograft model.

  • Methodology:

    • Model Establishment: Implant NCI-H510 cells subcutaneously in immunodeficient mice.

    • Treatment: Once tumors reach a specified size, treat cohorts of mice with vehicle or various doses of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.

    • Sample Collection: At specified time points post-dose, collect blood samples for PK analysis (measuring drug concentration) and tumor tissue for PD analysis (measuring H3K4me2 and ASCL1 levels).

    • Analysis:

      • Analyze plasma samples to determine the pharmacokinetic profile of the drug.

      • Analyze tumor homogenates using the validated ELISA and qPCR assays.

      • Correlate drug concentrations in plasma and/or tumor with the magnitude of change in each biomarker.

Diagram: PK/PD Relationship Modeling

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) PK_Dose Drug Administration (Oral, IV) PK_Sample Blood/Tumor Sampling PK_Dose->PK_Sample PK_Analysis LC-MS/MS Analysis of Drug Concentration PK_Sample->PK_Analysis PD_Sample Tumor Biopsy PD_Analysis Biomarker Measurement (H3K4me2 & ASCL1) PK_Analysis->PD_Analysis Correlation Analysis PD_Sample->PD_Analysis

Caption: Correlating drug exposure (PK) with biomarker response (PD) in preclinical models.

Data Interpretation and Decision Matrix

After completing the validation studies, the data should be compiled to make an informed decision on the primary biomarker to carry forward into clinical trials.

Validation Parameter H3K4me2 (Candidate A) ASCL1 mRNA (Candidate B) Decision Weight
Analytical Precision (%CV) < 15%< 10%High
In Vitro Fold Change (at IC50) 2-3 fold> 10-foldMedium
In Vivo Correlation with Dose R² > 0.8R² > 0.9High
Assay Throughput & Cost ModerateHigh / LowLow
Clinical Feasibility (Sample Type) Tumor Biopsy / PBMCsTumor Biopsy / Circulating Tumor CellsHigh
Regulatory Precedent Established for other epigenetic drugsGrowing acceptanceMedium
Overall Score [To be filled with experimental data][To be filled with experimental data]

Causality Behind the Decision: The ideal biomarker will exhibit a robust and reproducible change that is tightly linked to the dose and exposure of the drug. While the direct marker (H3K4me2) offers strong biological rationale, its potentially smaller dynamic range may be a drawback. The indirect marker (ASCL1) may show a more dramatic change, making it easier to detect a statistically significant effect, but its link to the drug's action is less direct. The final decision will weigh the superior analytical performance and dynamic range of the qPCR assay against the direct mechanistic link of the histone methylation ELISA.

Conclusion and Future Directions

This guide has outlined a rigorous, comparative framework for the validation of pharmacodynamic biomarkers for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, a novel potential LSD1 inhibitor. By systematically evaluating both a direct (H3K4me2) and an indirect (ASCL1 mRNA) biomarker through phased analytical and preclinical validation, research teams can generate the high-quality data necessary to select a primary PD biomarker for clinical development.

The chosen biomarker will be instrumental in establishing proof-of-concept, optimizing dosing regimens, and ultimately, accelerating the delivery of this promising therapeutic to patients in need. The next critical step will be the transfer and validation of the selected assay into a clinical laboratory environment under GCLP (Good Clinical Laboratory Practice) guidelines to ensure its readiness for use in human trials.[5]

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Department of Health & Human Services. [Link][4][6]

  • Fleet Bioprocessing. (2024). Biomarker Assay Development and Validation: Ensuring Reliability in Clinical Applications. [Link][14]

  • Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers. [Link][5]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][11]

  • Anwar, S., et al. (2021). LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor. Journal of Oncology, 2021, 5512524. [Link][1]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][6]

  • Oxford Global. (2024). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. [Link][16]

  • R&D World. (2025). Enhancing biomarker validation by defining what 'enough' looks like. [Link]

  • Taylor & Francis Online. (2021). External validation of integrated genetic-epigenetic biomarkers for predicting incident coronary heart disease. [Link]

  • Drug Development and Delivery. (2018). Biomarker Assay Validations – A Time for Change?[Link]

  • PubMed. (2021). External validation of integrated genetic-epigenetic biomarkers for predicting incident coronary heart disease. [Link]

  • SciSpace. (2014). Strategies for validation and testing of DNA methylation biomarkers. [Link]

  • PubMed. (2021). LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor. [Link]

  • PubMed. (2016). Identification and validation of candidate epigenetic biomarkers in lung adenocarcinoma. [Link]

  • Ovid. (n.d.). Validation of DNA methylation biomarkers for... : Aging Advances. [Link]

  • National Institutes of Health. (n.d.). Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models. [Link][2]

  • National Institutes of Health. (n.d.). Antitumor activity of LSD1 inhibitors in lung cancer. [Link][7]

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  • Bentham Science. (n.d.). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. [Link]

  • ResearchGate. (2020). LSD1/KDM1A inhibitors in clinical trials: Advances and prospects. [Link][9]

  • ScienceOpen. (2021). Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven epithelial-mesenchymal transition. [Link][13]

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Comparative

independent verification of the biological activity of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

Independent Verification of the Biological Activity of 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), the evaluation of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification of the Biological Activity of 1-(Aminomethyl)cyclopropane-1-sulfonamide Hydrochloride

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), the evaluation of novel chemical building blocks requires moving beyond basic structural characterization into rigorous, functionally relevant biological validation. 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (CAS 2094590-67-5) is a highly specialized, bifunctional fragment. While its cyclopropane-sulfonamide motif has been utilized in the synthesis of allosteric MEK1/2 inhibitors (such as Refametinib)[1], its intrinsic, standalone biological activity is most definitively characterized by its role as a Carbonic Anhydrase (CA) inhibitor[2].

This guide provides an objective, comparative analysis of this compound's performance as a CA-targeting fragment, detailing the causality behind the experimental workflows required to independently verify its biological activity.

Mechanistic Rationale: Escaping "Flatland" in FBDD

The primary sulfonamide moiety ( −SO2​NH2​ ) is the undisputed gold-standard Zinc-Binding Group (ZBG) for targeting the Carbonic Anhydrase metalloenzyme family[3],[4]. In the active site, the sulfonamide deprotonates to an anion ( −SO2​NH− ), displacing the zinc-bound water/hydroxide to coordinate directly with the catalytic Zn2+ ion[2],[5].

Historically, clinically approved CA inhibitors (like Acetazolamide or Sulfanilamide) rely on flat, sp2 -hybridized aromatic or heteroaromatic rings attached to the sulfonamide[5]. However, modern drug discovery heavily favors sp3 -rich fragments to improve solubility, reduce off-target toxicity, and access novel binding pockets.

The 1-(Aminomethyl)cyclopropane-1-sulfonamide Advantage:

  • Rigid 3D Trajectory: The cyclopropane ring forces the attached functional groups into a defined, rigid geometry, preventing the entropic penalty associated with flexible alkyl chains.

  • Bifunctionality: The primary amine (protonated as a hydrochloride salt at physiological pH) serves as an excellent synthetic handle for fragment growing via amide coupling or reductive amination. Biologically, it can engage in novel salt-bridge interactions with peripheral active-site residues (e.g., Glu106 in hCA II) that traditional flat sulfonamides cannot reach.

Mechanism Zn Catalytic Zn2+ Ion (CA Active Site) Sulfonamide Primary Sulfonamide (-SO2NH-) Sulfonamide->Zn Coordinates (Displaces H2O) Thr199 Thr199 Residue (H-Bond Acceptor) Sulfonamide->Thr199 Hydrogen Bond Cyclopropane Cyclopropane Ring (Rigid sp3 Scaffold) Cyclopropane->Sulfonamide C1 Attachment Aminomethyl Aminomethyl Group (Growth Vector / Salt Bridge) Cyclopropane->Aminomethyl C1 Attachment

Fig 1: Binding logic of 1-(Aminomethyl)cyclopropane-1-sulfonamide within the CA active site.

Comparative Analysis: Benchmarking the Fragment

To objectively assess the utility of 1-(Aminomethyl)cyclopropane-1-sulfonamide HCl, we must compare it against established CA inhibitors and simpler fragment alternatives. The table below summarizes the theoretical and empirical metrics used to triage fragments before entering a synthetic growing phase.

Compound / FragmentMolecular Weight ( g/mol ) sp3 Fraction ( Fsp3​ )Primary TargetSynthetic Growth VectorExpected Ki​ (hCA II)
1-(Aminomethyl)cyclopropane-1-sulfonamide HCl 186.661.00hCA II, IX, XIIPrimary AmineHigh nM to Low μ M
Acetazolamide (Standard) 222.250.25Pan-CA InhibitorNone (Fully elaborated)12.1 nM[6]
Sulfanilamide (Standard) 172.200.00Pan-CA InhibitorAniline Nitrogen 300 nM
Cyclopropanesulfonamide 121.161.00hCA IINone >10μ M

Data Interpretation: While Acetazolamide is a highly potent inhibitor, it offers no vectors for further optimization. Cyclopropanesulfonamide is too small and lacks a secondary interaction point, resulting in poor affinity. 1-(Aminomethyl)cyclopropane-1-sulfonamide strikes the ideal balance: it provides the essential ZBG, a high Fsp3​ character, and a reactive amine vector, making it a superior starting point for generating isoform-selective inhibitors (e.g., targeting tumor-associated hCA IX)[7],[8].

Experimental Protocols for Independent Verification

To establish trustworthiness, any biological claim must be backed by a self-validating experimental system. End-point colorimetric assays are insufficient for Carbonic Anhydrase due to the enzyme's extreme catalytic efficiency ( kcat​≈106 s−1 ). Instead, we employ Stopped-Flow kinetics to capture the initial velocity of CO2​ hydration[6],[8].

Protocol A: Stopped-Flow CO2​ Hydration Kinetics Assay

Objective: Determine the absolute inhibition constant ( Ki​ ) of the fragment against recombinant human CA II.

  • Reagent Preparation (Causality: Preventing Enzyme Denaturation):

    • Prepare a 10 mM stock of 1-(Aminomethyl)cyclopropane-1-sulfonamide HCl in 100% DMSO.

    • Dilute the stock in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced unfolding of the CA enzyme[8],[9].

  • Indicator Setup: Add Phenol Red (0.2 mM) to the buffer. This indicator is chosen because its pKa​ aligns perfectly with the pH drop caused by the rapid conversion of CO2​ to HCO3−​ and H+ [6],[9].

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA II (10 nM final concentration) with varying concentrations of the fragment (0.1 μ M to 100 μ M) for 15 minutes at room temperature. Causality: This allows the system to reach thermodynamic equilibrium, ensuring the primary sulfonamide fully coordinates the zinc ion before the substrate is introduced[8].

  • Stopped-Flow Execution: Using an Applied Photophysics stopped-flow instrument, rapidly mix the E-I complex with CO2​ -saturated water (1.7 to 17 mM CO2​ ).

  • Data Acquisition & Analysis: Monitor the absorbance at 557 nm (the isosbestic point of Phenol Red) for 10–15 seconds. Extract the initial velocity from the first 5–10% of the reaction trace. Calculate the Ki​ using non-linear least-squares regression fitted to the Lineweaver-Burk equation[8].

Protocol B: X-Ray Crystallographic Validation (Fragment Soaking)

Objective: Confirm the binding pose and map the exact trajectory of the aminomethyl vector.

  • Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method (1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0).

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 5 mM of the fragment and 5% DMSO for 24 hours. Causality: Soaking is preferred over co-crystallization for highly soluble fragments, as it prevents the fragment from interfering with the initial crystal lattice formation[2].

  • Diffraction & Refinement: Cryoprotect the crystals in 20% glycerol and collect X-ray diffraction data. Verify the presence of continuous electron density between the sulfonamide nitrogen and the active site Zn2+ ion.

Workflow Prep Compound Prep (10% DMSO Stock) Assay Stopped-Flow Assay (CO2 Hydration) Prep->Assay 15 min pre-incubation Kinetics Ki Determination (Non-linear Regression) Assay->Kinetics Measure initial velocity Crystallization hCA II Crystallization (Hanging Drop) Kinetics->Crystallization Select active fragments Diffraction X-Ray Diffraction (Binding Pose Validation) Crystallization->Diffraction Harvest & freeze crystals

Fig 2: Experimental workflow for verifying fragment activity and structural binding.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, ensuring the safety of personnel and the preservation of our environment. While specific disposal guidelines for this exact compound are not extensively published, this document synthesizes best practices for compounds with similar functional groups and hazard profiles, grounded in established safety principles.

Understanding the Compound: Hazard Profile

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

A thorough understanding of these hazards is the foundation for safe handling and disposal. The GHS07 pictogram, a black exclamation mark in a red diamond, is associated with these warnings[1].

Hazard ClassificationGHS CategoryHazard StatementSource
Skin Irritation2H315: Causes skin irritation[1]
Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure3H336: May cause respiratory irritation[1]

Core Disposal Protocol: A Step-by-Step Approach

The disposal of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride must be managed as a hazardous waste stream. Under no circumstances should this compound be disposed of down the drain or in regular solid waste, as this can lead to environmental contamination[2].

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is your first and most critical line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.[3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3]

  • Body Protection: A lab coat and closed-toe shoes are required to protect against accidental spills.[3]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][4]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.[5][6]

  • Dedicated Waste Stream: Do not mix 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2][6]

  • Solid Waste Collection: Collect all solid waste containing this compound, including contaminated consumables like weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.[2]

  • Liquid Waste Collection: Any solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.

Step 3: Containerization and Labeling

The integrity and clear identification of your waste container are crucial for safe storage and transport.

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for both solid and liquid waste.[2] The container must be in good condition with a secure, leak-proof lid.[2][5]

  • Labeling: The container must be clearly and accurately labeled as soon as waste is added. The label should include:

    • The words "Hazardous Waste"[2][7]

    • The full chemical name: "1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride"[2]

    • The appropriate hazard pictograms (GHS07)[6]

    • The accumulation start date[7]

    • The approximate quantity of waste

Step 4: Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is a critical safety and compliance step.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • Segregation: Ensure the storage area is away from incompatible materials.[2][6]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to capture any potential leaks or spills.[5]

Step 5: Arranging for Disposal

The final step is to ensure the waste is transported and disposed of by qualified professionals.

  • Contact Your EHS Department: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][7]

  • Provide Information: Furnish the EHS department or contractor with all available information about the compound, including its name, quantity, and known hazards.[2][7]

Decontamination and Empty Container Management

Properly managing containers that have held 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a key aspect of the disposal process.

  • Gross Decontamination: For glassware or other reusable equipment, wash with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. The initial solvent rinse must be collected as hazardous waste.[2]

  • Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed.[2][8] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[2][9] Once properly decontaminated, labels on the container should be defaced before disposal in the appropriate recycling or trash receptacle.[9]

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is significant, alert your institution's emergency response team.

    • For minor spills, and only if you are trained to do so, absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite).[3]

    • Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[3]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

    • Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.

DisposalWorkflow Disposal Workflow for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride cluster_prep Preparation & Collection cluster_label Container Management cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select Compatible Container (e.g., HDPE) B->C D Collect Waste in Fume Hood C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Date D->E As waste is added F Securely Seal Container E->F G Store in Designated Hazardous Waste Area F->G H Ensure Segregation from Incompatible Materials G->H I Contact EHS or Licensed Waste Contractor H->I J Provide Waste Information I->J K Arrange for Pickup and Compliant Disposal J->K

Caption: Decision workflow for safe disposal.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • NextSDS. (n.d.). 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride — Chemical Substance Information.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • BenchChem. (2025, December). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet.

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